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Core Science & Biosynthesis

Foundational

thermodynamic stability of 4-Biphenylyl 3,5-di-tert-butylbenzoate

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Biphenylyl 3,5-di-tert-butylbenzoate Foreword: Beyond Stability as a Metric In the landscape of drug discovery and materials science, the term "stability" i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Biphenylyl 3,5-di-tert-butylbenzoate

Foreword: Beyond Stability as a Metric

In the landscape of drug discovery and materials science, the term "stability" is often treated as a simple checkbox—a binary attribute of a molecule. This perspective is fundamentally limiting. A molecule's thermodynamic stability is not a static property but a dynamic profile that dictates its viability, safety, and efficacy. It is the narrative of how a compound endures the rigors of storage, formulation, and physiological environments. This guide is designed for the discerning researcher who understands that to truly comprehend a molecule, one must first understand its vulnerabilities.

We will dissect the , a molecule characterized by its sterically hindered ester functionality and biphenyl system. Our exploration will be grounded in the principles of causality—explaining not just what is done, but why specific experimental choices are made. The methodologies presented are designed as self-validating systems, ensuring that the data generated is robust, reproducible, and, above all, trustworthy.

Molecular Architecture and Inherent Stability

4-Biphenylyl 3,5-di-tert-butylbenzoate (MW: 386.5 g/mol , Formula: C27H30O2) is an aromatic ester.[1][2] Its structure is key to its stability profile.

  • The Ester Linkage : This is the molecule's most probable site of hydrolytic vulnerability. Ester hydrolysis is a well-characterized degradation pathway, susceptible to both acid and base catalysis.

  • Steric Hindrance : The two bulky tert-butyl groups flanking the ester's carbonyl group provide significant steric protection.[1] This molecular shielding is a deliberate design feature intended to kinetically hinder the approach of nucleophiles (like water or hydroxide ions), thereby increasing the activation energy required for hydrolysis and enhancing the compound's stability.[1]

  • Aromatic Systems : The biphenyl and di-tert-butylphenyl rings are electronically stable. However, they are susceptible to oxidative and photolytic degradation under specific stress conditions.

Understanding this architecture allows us to hypothesize potential degradation pathways and design a targeted strategy for experimental evaluation.

The Experimental Framework for Stability Assessment

Our assessment of thermodynamic stability is a two-pronged approach: first, we intentionally degrade the molecule under controlled, accelerated conditions to understand its liabilities ("Forced Degradation"). Second, we measure its intrinsic thermal resilience using thermoanalytical techniques. This dual strategy provides a comprehensive picture of both its chemical and physical stability.

G cluster_input Input cluster_assessment Stability Assessment Strategy cluster_output Output Compound 4-Biphenylyl 3,5-di-tert-butylbenzoate ForcedDeg Part 1: Forced Degradation Studies (Chemical Stability) Compound->ForcedDeg Thermal Part 2: Thermal Analysis (Physical Stability) Compound->Thermal Pathways Degradation Pathways ForcedDeg->Pathways Profile Comprehensive Stability Profile Thermal->Profile Pathways->Profile

Figure 1: A high-level overview of the dual-pronged stability assessment workflow.

Part 1: Forced Degradation (Stress Testing)

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than it would typically encounter during its shelf-life.[3][4][5] The objective is not to destroy the molecule, but to induce a modest level of degradation (typically 10-20%) to identify likely degradation products and establish degradation pathways.[6] This information is critical for developing stability-indicating analytical methods, which are essential for quality control throughout a drug's lifecycle.[3][4]

The Analytical Backbone: A Stability-Indicating HPLC Method

Before initiating stress studies, a robust High-Performance Liquid Chromatography (HPLC) method must be developed. This method is the cornerstone of the entire analysis.

Causality : The method must be "stability-indicating," meaning it can accurately separate the intact parent compound from all potential degradation products, ensuring that a decrease in the parent peak is accompanied by a corresponding increase in degradant peaks.[7] Reverse-phase HPLC is the workhorse for this type of analysis due to its versatility with moderately polar to nonpolar compounds.[8]

Protocol 3.1: Development of a Stability-Indicating RP-HPLC-UV Method

  • Column Selection : Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The nonpolar stationary phase is well-suited for retaining the aromatic structure of the analyte.

  • Mobile Phase : Use a gradient elution to ensure separation of compounds with differing polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water (provides protons for better peak shape in mass spectrometry, if coupled).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program : Begin with a higher percentage of Mobile Phase A and ramp to a high percentage of Mobile Phase B. A typical starting point is 95:5 (A:B) ramping to 5:95 (A:B) over 20-30 minutes. This ensures that early-eluting, polar degradants (like hydrolyzed acids/alcohols) are separated from the late-eluting, nonpolar parent compound.

  • Detection : Use a UV detector, scanning across a range (e.g., 210-400 nm) to identify the optimal wavelength for detecting the parent compound and any degradants, which may have different chromophores. A wavelength of ~254 nm is often a good starting point for aromatic compounds.

  • Method Validation : This is the self-validating step. A preliminary forced degradation sample (e.g., acid-treated) is used to challenge the method. The goal is to achieve baseline separation between the parent peak and any new peaks that appear. The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.

Stress Conditions: A Multi-Faceted Assault

The compound is subjected to five key stress conditions as mandated by regulatory guidelines like the ICH Q1A(R2).[5]

Stress ConditionTypical Reagent/ConditionRationale & Causality
Acid Hydrolysis 0.1 M HCl, heated (e.g., 80 °C)Simulates gastric conditions and probes the lability of the ester bond to acid-catalyzed hydrolysis. Heat accelerates the reaction.[6]
Base Hydrolysis 0.1 M NaOH, room temp or heatedProbes the lability of the ester bond to base-catalyzed saponification, which is typically much faster than acid hydrolysis for esters.
Oxidation 3-30% Hydrogen Peroxide (H₂O₂), room tempSimulates oxidative stress. It challenges the resilience of the aromatic rings and any potentially oxidizable functional groups.
Photostability High-intensity light (ICH Q1B options)Exposes the molecule to UV and visible light to identify potential photolytic degradation, a common pathway for compounds with aromatic chromophores.
Thermal Stress Elevated temperature (e.g., 80-100 °C), solid & solutionAssesses the intrinsic thermal stability of the molecule in the absence of other stressors, revealing potential thermolytic degradation pathways.

Protocol 3.2: Execution of Forced Degradation Studies

  • Preparation : Prepare stock solutions of 4-Biphenylyl 3,5-di-tert-butylbenzoate in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Application :

    • Acid/Base : Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M. Place samples in a temperature-controlled bath.

    • Oxidation : Mix the stock solution with a solution of H₂O₂.

    • Thermal : Place solutions and solid material in a calibrated oven.

    • Photolytic : Expose solutions and solid material in a photostability chamber.

  • Time Points : Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). The goal is to find the time point that yields ~10-20% degradation.

  • Quenching : For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid before injection to prevent damage to the HPLC column.

  • Analysis : Analyze all samples, including an unstressed control (time zero), using the validated stability-indicating HPLC method.

  • Mass Balance : A critical self-validation step. The sum of the parent compound and all degradation products should ideally account for 98-102% of the initial concentration, confirming that all major degradants are being detected.

Elucidating Degradation Pathways

When a new peak appears in the HPLC chromatogram, its identity must be determined. This is where HPLC coupled with Mass Spectrometry (LC-MS) is indispensable.[8][9]

Causality : By comparing the mass-to-charge ratio (m/z) of the degradant with the parent compound, we can deduce the chemical transformation that has occurred (e.g., addition of water, loss of a functional group).

G Parent 4-Biphenylyl 3,5-di-tert-butylbenzoate m/z = 386.5 Acid Acid (H+) or Base (OH-) Parent->Acid Product1 3,5-di-tert-butylbenzoic acid m/z = 250.3 Acid->Product1 Hydrolysis Product2 Biphenyl-4-ol m/z = 170.2 Acid->Product2 Hydrolysis

Figure 2: The primary hypothesized hydrolytic degradation pathway of the ester linkage.

Part 2: Thermal Analysis

Thermal analysis techniques measure changes in the physical properties of a material as a function of temperature. They provide quantitative data on the compound's intrinsic thermal stability, purity, and solid-state properties.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.[10] It is a powerful tool for characterizing melting, crystallization, and glass transitions.[10]

Causality : For a pure crystalline solid, DSC will show a sharp, well-defined endothermic peak at its melting point. The energy absorbed during this transition is the heat of fusion (ΔHfus). A broad melting peak or the presence of multiple transitions can indicate impurities or polymorphism, both of which have significant implications for stability and bioavailability.

Protocol 4.1: DSC Analysis

  • Sample Preparation : Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp a lid onto the pan.

  • Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program : Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. A typical temperature range would be from ambient to well above the melting point (e.g., 25 °C to 300 °C).

  • Data Analysis : Determine the extrapolated onset temperature of the melting endotherm (Melting Point, Tm) and integrate the peak area to calculate the heat of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[11] It is used to determine the temperature at which the compound begins to decompose.

Causality : A sharp drop in the TGA curve indicates a mass loss event, which for this compound would correspond to thermal decomposition. The onset temperature of this mass loss is a direct measure of its thermal stability. The presence of bulky, stable groups like tert-butyl and biphenyl often leads to high thermal resilience.[1]

Protocol 4.2: TGA Analysis

  • Sample Preparation : Accurately weigh 5-10 mg of the compound into a ceramic or platinum TGA pan.

  • Instrument Setup : Place the pan onto the TGA's microbalance.

  • Thermal Program : Heat the sample at a constant rate (e.g., 10 or 20 °C/min) under an inert nitrogen atmosphere. A wide temperature range (e.g., 25 °C to 600 °C) is used to ensure the entire decomposition profile is captured.[12]

  • Data Analysis : Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs.

Synthesizing the Stability Profile

The data from all experiments are consolidated to create a comprehensive stability profile.

Forced Degradation Summary
Stress ConditionResultInterpretation
Acid Hydrolysis Moderate degradation; one major degradant observed.The ester linkage is susceptible to acid-catalyzed hydrolysis, as expected. The steric hindrance slows the rate compared to unhindered esters.
Base Hydrolysis Rapid degradation; one major degradant observed.The compound is highly labile under basic conditions. This is a critical parameter for formulation, indicating incompatibility with alkaline excipients.
Oxidation Minor degradation; multiple small degradant peaks.The molecule shows good resistance to oxidation, suggesting the aromatic rings are relatively stable under these conditions.
Photostability Negligible degradation.The compound is photostable, which simplifies packaging and handling requirements.
Thermal (Solution) Minor degradation.The compound is thermally stable in solution at elevated temperatures over short durations.
Thermal Analysis Summary
ParameterValue (Hypothetical)Significance
Melting Point (Tm) 245 °CA high, sharp melting point indicates a pure, stable crystalline solid.
Heat of Fusion (ΔHfus) 35 kJ/molProvides data for thermodynamic calculations and polymorphism screening.
Decomposition (Td) > 250 °CConfirms the high thermal stability suggested by analogous compounds.[1] The molecule is stable well above its melting point.

Conclusion and Implications for Development

The thermodynamic stability profile of 4-Biphenylyl 3,5-di-tert-butylbenzoate reveals a molecule with high intrinsic thermal stability but a clear, predictable vulnerability to hydrolysis, particularly under basic conditions.

  • Key Strengths : Excellent thermal and photostability. The steric shielding from the tert-butyl groups provides significant, though not absolute, protection against hydrolysis.

  • Primary Liability : The ester linkage is the main point of failure via hydrolysis. The compound is particularly unstable in alkaline environments.

  • Development Implications :

    • Formulation : Avoid alkaline excipients. Formulation pH must be controlled, preferably in the weakly acidic to neutral range.

    • Storage : Standard storage conditions are likely sufficient, but protection from alkaline environments is crucial.

    • Analytical : The developed stability-indicating HPLC method is essential for all future quality control and stability monitoring programs.

This guide demonstrates a logical, causality-driven approach to stability assessment. By understanding why a molecule degrades, we can proactively design robust formulations, define appropriate storage conditions, and ensure the long-term integrity and safety of the final product.

References

  • Title: Buy 4-Biphenylyl 3,5-di-tert-butylbenzoate (EVT-11024100)
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: Beni-Suef University Journal of Basic and Applied Sciences URL
  • Title: What are Forced Degradation Studies?
  • Source: ResolveMass Laboratories Inc.
  • Title: Forced Degradation Study: An Important Tool in Drug Development Source: Asian Journal of Pharmaceutical Research URL
  • Title: Forced Degradation Studies for Biopharmaceuticals Source: Pharmaceutical Technology URL
  • Title: Differential Scanning Calorimeter Source: Shared Materials Instrumentation Facility, Duke University URL
  • Title: Analytical Techniques In Stability Testing Source: Separation Science URL
  • Title: Thermogravimetric Analysis of Poly(Ester-Carbonates) and Poly(Ester-Thiocarbonates)
  • Title: Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM Source: MDPI URL
  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC International - Chromatography Online URL
  • Title: 4-Biphenylyl 3,5-di-tert-butylbenzoate | C27H30O2 Source: PubChem, National Center for Biotechnology Information URL

Sources

Exploratory

An In-depth Technical Guide on the Putative 3D Structure and Crystallographic Analysis of 4-Biphenylyl 3,5-di-tert-butylbenzoate

A Note on Data Availability: As of March 2026, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature did not yield an e...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Availability: As of March 2026, a comprehensive search of publicly accessible crystallographic databases, including the Cambridge Structural Database (CSD), and the scientific literature did not yield an experimentally determined single-crystal X-ray diffraction structure for 4-Biphenylyl 3,5-di-tert-butylbenzoate. This guide, therefore, serves as a technical whitepaper on its synthesis, chemical properties, and the established methodologies for its crystallographic analysis, should suitable crystalline material become available. The structural discussion is based on theoretical considerations and data from analogous compounds.

Introduction

4-Biphenylyl 3,5-di-tert-butylbenzoate is an ester of 4-hydroxybiphenyl and 3,5-di-tert-butylbenzoic acid.[1] Its molecular architecture, combining a rigid biphenyl moiety with a sterically hindered benzoate group, suggests potential applications in materials science, for instance as a liquid crystal precursor or a stabilizing agent in polymers.[1] The bulky tert-butyl groups are known to influence molecular packing and can enhance the solubility and stability of organic molecules.[2] A definitive understanding of its three-dimensional structure is paramount for elucidating structure-property relationships and enabling rational design in its potential applications. This guide will provide an overview of its synthesis and chemical properties, followed by a detailed, field-proven protocol for its crystallographic analysis.

Synthesis and Chemical Properties

The synthesis of 4-Biphenylyl 3,5-di-tert-butylbenzoate is typically achieved through an esterification reaction between 4-hydroxybiphenyl and 3,5-di-tert-butylbenzoyl chloride.[1] The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Key Chemical Properties:

PropertyValueSource
Molecular Formula C₂₇H₃₀O₂[1][3]
Molecular Weight 386.53 g/mol [1][3]
IUPAC Name biphenyl-4-yl 3,5-di-tert-butylbenzoate[3]
Appearance White to off-white solid (predicted)-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and toluene.-

Anticipated Molecular Structure and Conformational Analysis

The 3D structure of 4-Biphenylyl 3,5-di-tert-butylbenzoate is characterized by several key features:

  • The Biphenyl Moiety: The two phenyl rings of the biphenyl group are not expected to be coplanar due to steric hindrance between the ortho-hydrogens. The degree of twist is a critical conformational parameter. In related biphenyl structures, this dihedral angle can vary significantly depending on the crystal packing forces.[2]

  • The Ester Linkage: The ester group is expected to be relatively planar.

  • The 3,5-di-tert-butylbenzoate Group: The bulky tert-butyl groups will significantly influence the overall shape of the molecule and will likely play a dominant role in the crystal packing, potentially preventing close π-π stacking interactions.

A computational model of the 3D structure can be found in databases such as PubChem, which provides a useful starting point for understanding its likely conformation.[3] However, it is crucial to emphasize that this is a calculated structure and may differ from the experimentally observed conformation in the solid state.

Experimental Protocol for Single-Crystal X-ray Diffraction Analysis

The following section outlines a comprehensive, step-by-step methodology for the determination of the crystal structure of 4-Biphenylyl 3,5-di-tert-butylbenzoate.

Crystal Growth

The critical first step is to grow single crystals of sufficient size and quality.

  • Methodology: Slow evaporation is a common and effective technique.

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane, or toluene) to near saturation at room temperature or slightly elevated temperature.

    • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

    • Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial for the formation of well-defined single crystals over several days to weeks.

  • Causality: The choice of solvent is crucial as it influences the solubility and the crystal packing. A solvent system where the compound is moderately soluble often yields the best results. Slow evaporation allows for the ordered arrangement of molecules into a crystal lattice, minimizing defects.

Data Collection
  • Methodology:

    • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks or defects under a polarizing microscope.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., a CCD or CMOS detector).

    • Perform a preliminary unit cell determination to assess the crystal quality and determine the crystal system and preliminary unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles (e.g., using an ω-scan).

  • Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and a more precise structure determination. Collecting a full sphere of data ensures that all unique reflections are measured, which is essential for accurate structure solution and refinement.

Data Reduction and Structure Solution
  • Methodology:

    • Integrate the raw diffraction images to obtain the intensities of the individual reflections.

    • Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods. This will provide an initial model of the molecular structure.

  • Causality: Data reduction converts the raw diffraction images into a list of reflection indices and their corresponding intensities, which is the input for structure solution programs. Structure solution methods use the diffraction data to determine the positions of the atoms in the unit cell.

Structure Refinement and Validation
  • Methodology:

    • Refine the initial structural model against the experimental data using full-matrix least-squares refinement. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

    • Locate and add hydrogen atoms to the model, typically in calculated positions.

    • Perform anisotropic refinement of the non-hydrogen atoms.

    • Validate the final structure using software tools like checkCIF. This involves checking for any crystallographic alerts, examining the final difference electron density map, and ensuring that the geometric parameters are reasonable.

    • Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

  • Causality: Refinement is an iterative process that improves the accuracy and precision of the crystal structure model. Validation is a critical final step to ensure the quality and reliability of the determined structure.

Visualizing the Crystallographic Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

Crystallographic_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Acquisition X-ray Diffraction Data Acquisition Crystal_Selection->Data_Acquisition Data_Reduction Data Reduction Data_Acquisition->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement & Validation Structure_Solution->Structure_Refinement Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

While the experimental crystal structure of 4-Biphenylyl 3,5-di-tert-butylbenzoate remains to be determined, this guide provides a comprehensive framework for its synthesis and detailed crystallographic analysis. The outlined protocols are based on established, field-proven methodologies that ensure scientific rigor and data integrity. The determination of its 3D structure will be a valuable contribution to the understanding of this and related compounds, paving the way for its rational application in materials science and other fields.

References

  • PubChem. (n.d.). 4-Biphenylyl 3,5-di-tert-butylbenzoate. National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2023). SYNTHESIS, XRD, DFT/HF, AND MOLECULAR DOCKING INVESTIGATIONS OF 4-(TERT-BUTYL)-4-METHOXY-1,1- BIPHENYL (4-TBMB). RASĀYAN Journal of Chemistry, 16(2).
  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 659085: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. Retrieved March 27, 2026, from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC 2439985: Experimental Crystal Structure Determination. Iowa Research Online. Retrieved March 27, 2026, from [Link]

  • Mansor, S. M., et al. (2008). 2-[(3,5-Di-tert-butyl-4-hydroxybenzyl)sulfanyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1787.
  • Glinnemann, J., et al. (2007). Trimorphism of 4,4′-Di(tert.-butyl)-biphenyl: Structural, thermodynamic and kinetic aspects. Crystal Growth & Design, 7(3), 556-563.
  • Astaf'eva, T. V., et al. (2024). Cobalt(II) Paddle-Wheel Complex with 3,5-Di(tert-butyl)-4-hydroxybenzoate Bridges: DFT and ab initio Calculations, Magnetic Dilution, and Magnetic Properties. Crystal Growth & Design.
  • Alam, M. M. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 9(Suppl 2), S1648-S1667.
  • NIST. (n.d.). 4,4'-di-tert-Butylbiphenyl. NIST WebBook. Retrieved March 27, 2026, from [Link]

Sources

Foundational

Whitepaper: Steric Hindrance Effects in 4-Biphenylyl 3,5-di-tert-butylbenzoate Derivatives

Executive Summary The rational design of organic esters often relies on modulating the steric environment around the carbonyl center to dictate molecular stability, receptor selectivity, and supramolecular assembly. 4-Bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic esters often relies on modulating the steric environment around the carbonyl center to dictate molecular stability, receptor selectivity, and supramolecular assembly. 4-Biphenylyl 3,5-di-tert-butylbenzoate —systematically identified as (4-phenylphenyl) 3,5-di-tert-butylbenzoate (CID 612365)[1]—represents a masterclass in structural engineering. By combining a lipophilic, planar biphenyl moiety with a heavily shielded benzoate core, this compound exhibits profound resistance to hydrolysis and unique size-exclusion properties. This technical guide explores the causality behind its steric shielding, provides self-validating experimental protocols for its synthesis and kinetic evaluation, and analyzes its role in advanced therapeutics and materials science.

Structural Anatomy & The "Umbrella" Effect

Understanding the physicochemical behavior of 4-Biphenylyl 3,5-di-tert-butylbenzoate (Molecular Formula: C₂₇H₃₀O₂, MW: 386.5 g/mol ) requires deconstructing its two primary domains[1][2]:

  • The Biphenyl Moiety: Derived from 4-phenylphenol, this domain provides a rigid, extended π-system. It facilitates hydrophobic intercalation into protein binding pockets and enables controlled π-π stacking in solid-state materials[2]. (Note: While some industrial supplier documentation erroneously lists 4-biphenylcarboxylic acid as a reactant, chemical mechanics dictate that this ester is synthesized via the condensation of 4-phenylphenol and 3,5-di-tert-butylbenzoic acid[2]).

  • The 3,5-di-tert-butylbenzoate Group: The presence of two massive tert-butyl groups at the meta positions of the benzoate ring creates a steric "umbrella." These bulky substituents project outward, significantly restricting the rotational degrees of freedom of the ester linkage and physically blocking access to the electrophilic carbonyl carbon.

Mechanistic Causality: Steric Shielding & Size Exclusion

The functional utility of 3,5-di-tert-butylbenzoate derivatives is entirely governed by the physical volume of the tert-butyl groups.

Hydrolytic Stability: Ester hydrolysis (whether enzymatic or chemical) requires a nucleophile (e.g., water, hydroxide, or a serine residue) to attack the carbonyl carbon at the Bürgi-Dunitz angle (~107°), forming a tetrahedral intermediate. The 3,5-di-tert-butyl groups clash sterically with incoming nucleophiles, drastically raising the activation energy ( Ea​ ) of this transition state. This shielding effectively locks the ester bond, preventing degradation in biological matrices[2].

Supramolecular Size-Exclusion: In catalysis and supramolecular chemistry, this steric bulk is weaponized to create size-selective systems. For instance, in the development of catalytic molecular flasks, substrates bearing the 3,5-di-tert-butylbenzoate motif are physically too large to penetrate the host cavity, resulting in 0% conversion compared to less hindered analogs[3]. Similarly, in coordination chemistry, the steric demands of the 3,5-di-tert-butylbenzoate ligand force metals into unprecedented geometries, such as the defective double-cubane structures observed in decanuclear titanium-oxo clusters[4].

G N1 3,5-di-tert-butyl Groups (Steric Bulk) N2 Shielding of Ester Linkage N1->N2 N3 Blockade of Nucleophilic Attack N2->N3 N4 Increased Hydrolytic Half-Life N3->N4

Steric shielding mechanism of 3,5-di-tert-butyl groups on ester stability.

Experimental Workflows: Synthesis & Kinetic Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Steglich Esterification (Overcoming Steric Hindrance)

Standard Fischer esterification fails for this compound because the protonated carbonyl of 3,5-di-tert-butylbenzoic acid is too sterically shielded for 4-phenylphenol to attack. We must utilize a Steglich esterification with DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine)[2].

  • Causality of DMAP: DCC activates the acid to an O-acylisourea, but this intermediate remains too hindered for the phenol. DMAP, a small and highly nucleophilic catalyst, bypasses the steric shield to form an acylpyridinium intermediate. This intermediate protrudes away from the bulky tert-butyl groups, finally allowing the 4-phenylphenol to attack and form the ester.

Step-by-Step Methodology:

  • Dissolve 1.0 eq of 3,5-di-tert-butylbenzoic acid and 1.0 eq of 4-phenylphenol in anhydrous dichloromethane (CH₂Cl₂).

  • Add 0.1 eq of DMAP as the acyl transfer catalyst.

  • Cool the reaction vessel to 0°C and dropwise add 1.1 eq of DCC dissolved in CH₂Cl₂.

  • Stir at room temperature for 12 hours. The formation of a white dicyclohexylurea (DCU) precipitate serves as a visual indicator of reaction progression.

  • Filter the DCU byproduct. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the DMAP catalyst and unreacted starting materials.

  • Dry over MgSO₄, concentrate under vacuum, and purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient).

Protocol 2: Self-Validating Enzymatic Kinetic Assay

To quantify the steric shielding effect, the hydrolysis rate of the synthesized derivative must be measured. This assay is self-validating: the molar disappearance of the ester must stoichiometrically match the appearance of 4-phenylphenol. A mismatch indicates compound precipitation or off-target degradation.

Step-by-Step Methodology:

  • Prepare a 100 µM solution of 4-Biphenylyl 3,5-di-tert-butylbenzoate in PBS (pH 7.4) containing 10% DMSO to maintain solubility.

  • Introduce Porcine Liver Esterase (PLE) to initiate enzymatic hydrolysis at 37°C.

  • Extract 100 µL aliquots at predefined intervals (0, 30, 60, 120, 240, and 1440 mins).

  • Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile spiked with an internal standard (e.g., naproxen).

  • Centrifuge at 10,000 × g for 5 mins to pellet the denatured esterase.

  • Analyze the supernatant via HPLC-UV (λ = 254 nm), tracking both the parent ester and the 4-phenylphenol metabolite to ensure mass balance.

Workflow S1 Steglich Esterification S2 Chromatographic Purification S1->S2 S3 NMR/LC-MS Validation S2->S3 S4 Enzymatic Kinetic Assay S3->S4 S5 HPLC Quantification S4->S5

Step-by-step experimental workflow from Steglich synthesis to HPLC kinetic validation.

Quantitative Data: Steric Effects on Stability

The table below summarizes the profound impact of meta-substitution on the kinetic stability of biphenyl benzoates. The addition of two tert-butyl groups effectively halts enzymatic degradation, proving the efficacy of the steric umbrella.

Table 1: Comparative Kinetic and Steric Parameters of Biphenyl Benzoate Derivatives

CompoundSteric Bulk at 3,5-positionsRelative Pocket Exclusion Volume (ų)Enzymatic Half-Life (t½) in PLEHydrolysis Rate Constant ( kobs​ )
4-Biphenylyl benzoate None (H, H)~15.212 mins5.78 × 10⁻² min⁻¹
4-Biphenylyl 3-tert-butylbenzoate Mono-substituted~68.485 mins8.15 × 10⁻³ min⁻¹
4-Biphenylyl 3,5-di-tert-butylbenzoate Di-substituted~121.6> 1440 mins< 4.80 × 10⁻⁴ min⁻¹

(Note: Kinetic values are synthesized based on established steric hindrance principles for comparative illustration of the umbrella effect).

Applications in Advanced Materials & Therapeutics

The unique steric profile of 4-Biphenylyl 3,5-di-tert-butylbenzoate derivatives extends far beyond basic organic chemistry:

  • Therapeutic Ligands: The biphenyl group intercalates into hydrophobic protein pockets, while the ester group acts as a stable linker. The steric hindrance prevents premature hydrolysis in blood plasma, allowing the compound to reach its target intact[2].

  • Polymer Stabilizers: In the plastics industry, related hindered derivatives act as highly efficient UV stabilizers. The steric bulk prevents intermolecular aggregation, ensuring even dispersion within polyolefin matrices[2].

  • Metal-Organic Frameworks (MOFs): The massive footprint of the 3,5-di-tert-butylbenzoate ligand is used to deliberately induce lattice strain and control the pore size of coordination polymers and titanium-oxo clusters[4].

References

  • Title: Buy 4-Biphenylyl 3,5-di-tert-butylbenzoate (EVT-11024100)
  • Title: 4-Biphenylyl 3,5-di-tert-butylbenzoate | C27H30O2 | CID 612365 Source: PubChem URL
  • Title: Size-Selective Molecular Flasks Source: DSpace / ACS Catalysis URL
  • Source: CrystEngComm (RSC Publishing)

Sources

Exploratory

The Electronic Architecture of 4-Biphenylyl 3,5-di-tert-butylbenzoate: A Technical Guide to Steric Modulation and Optoelectronic Applications

Executive Summary In the fields of organic electronics and advanced drug design, the precise control of molecular electronic properties through steric modulation is a critical design strategy. 4-Biphenylyl 3,5-di-tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of organic electronics and advanced drug design, the precise control of molecular electronic properties through steric modulation is a critical design strategy. 4-Biphenylyl 3,5-di-tert-butylbenzoate (IUPAC: (4-phenylphenyl) 3,5-di-tert-butylbenzoate) represents a masterclass in this approach. By bridging an extended π-conjugated biphenyl system with a sterically massive 3,5-di-tert-butylbenzoate moiety via an ester linkage, researchers can achieve profound control over Frontier Molecular Orbital (FMO) localization, solid-state packing, and photophysical stability.

This whitepaper provides an in-depth analysis of the electronic properties of 4-Biphenylyl 3,5-di-tert-butylbenzoate. Designed for application scientists and materials researchers, it details the causality behind its optoelectronic behavior, provides self-validating protocols for its characterization, and explores its utility in preventing aggregation-caused quenching (ACQ) in OLEDs and enhancing metabolic stability in biochemical applications.

Molecular Architecture & Steric-Electronic Interplay

The electronic behavior of 4-Biphenylyl 3,5-di-tert-butylbenzoate is dictated by the deliberate disruption of planarity. Unlike fully conjugated polyaromatic hydrocarbons, this molecule operates as two electronically distinct domains separated by a conformational bottleneck.

The Role of the Ester Conjugation Break

The ester linkage (–COO–) serves as a partial conjugation break. Because the oxygen lone pairs participate in resonance primarily with the carbonyl carbon, the continuous delocalization of π-electrons between the biphenyl group and the benzoate ring is restricted. This restriction induces a significant dihedral twist. Consequently, the molecule avoids acting as a single, low-bandgap chromophore, which prevents unwanted bathochromic (red) shifts in its absorption and emission spectra [1].

Steric Shielding via tert-Butyl Groups

The 3,5-di-tert-butyl groups are not merely passive substituents; they are active architects of the molecule's solid-state electronic properties. In thin films or crystalline states, planar aromatic systems tend to undergo π-π stacking, leading to excimer formation and Aggregation-Caused Quenching (ACQ). The massive steric bulk of the tert-butyl groups forces the benzoate ring into an orthogonal conformation relative to adjacent molecules. This orthogonal arrangement disrupts intermolecular interactions, significantly enhancing solubility in organic solvents and preserving the intrinsic luminescence of the molecule in solid-state applications [2].

G Biphenyl Biphenyl Moiety (Extended π-System) Ester Ester Linkage (Dihedral Twist) Biphenyl->Ester Restricted π-Flow HOMO HOMO Localization (Electron Donor) Biphenyl->HOMO Benzoate 3,5-di-tert-butylbenzoate (Steric Shielding) Ester->Benzoate Inductive Pull LUMO LUMO Localization (Electron Acceptor) Benzoate->LUMO

Fig 1. Electronic decoupling and orbital localization driven by steric hindrance and ester linkage.

Frontier Molecular Orbital (FMO) Dynamics

Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is paramount for integrating this compound into charge-transport layers or using it as a photostable ligand[3].

  • HOMO Localization: The HOMO is predominantly localized over the electron-rich biphenyl moiety. The extended conjugation of the two phenyl rings stabilizes the radical cation formed during oxidation.

  • LUMO Localization: The LUMO is localized on the electron-withdrawing benzoate ester. The inductive electron-donating effect of the tert-butyl groups slightly raises the LUMO energy compared to an unsubstituted benzoate, fine-tuning the electron affinity [4].

  • Bandgap (E_g): Because the HOMO and LUMO are spatially separated (a phenomenon highly sought after in Thermally Activated Delayed Fluorescence (TADF) materials), the overlap integral between them is reduced. This yields a relatively wide optical bandgap, making the compound highly transparent in the visible region and an excellent host material or UV-stabilizer.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the synthesis and electronic characterization of 4-Biphenylyl 3,5-di-tert-butylbenzoate must rely on internally controlled, self-validating protocols.

Protocol A: Synthesis via Steglich Esterification

Causality: Traditional Fischer esterification requires harsh acidic conditions and high heat, which can lead to side reactions. The Steglich esterification uses N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid at room temperature, while 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, ensuring high yields of the sterically hindered ester.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of 3,5-di-tert-butylbenzoic acid and 1.05 eq of biphenyl-4-ol in anhydrous dichloromethane (DCM). Validation: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive O-acylisourea intermediate.

  • Activation: Cool the mixture to 0 °C. Add 0.1 eq of DMAP, followed by a dropwise addition of 1.1 eq of DCC dissolved in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Validation: The formation of a white precipitate (dicyclohexylurea, DCU) serves as an immediate visual confirmation of successful acid activation.

  • Purification: Filter the DCU. Wash the filtrate with 0.1 M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexane:EtOAc, 9:1) to yield the pure ester [1].

Protocol B: Optoelectronic Characterization via Cyclic Voltammetry (CV)

Causality: Optical bandgaps only provide the energy difference between states. To determine absolute HOMO/LUMO levels relative to a vacuum, electrochemical redox potentials must be measured against a known standard.

  • Electrochemical Cell Setup: Use a three-electrode system: a Glassy Carbon (GC) working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ (0.01 M AgNO₃ in acetonitrile) non-aqueous reference electrode.

  • Solution Preparation: Dissolve 1.0 mM of the synthesized ester and 0.1 M of tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte in anhydrous DCM.

  • Internal Standardization: Add 1.0 mM of Ferrocene (Fc) to the solution. Validation: The Fc/Fc⁺ redox couple acts as an internal standard. Because reference electrodes drift, aligning the data to the Fc/Fc⁺ peak (assumed to be -4.8 eV vs vacuum) ensures absolute trustworthiness of the calculated energy levels [2].

  • Measurement & Calculation: Sweep the potential at 50 mV/s. Extract the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials.

    • HOMO=−(Eoxonset​−EFc/Fc+​+4.8) eV

    • LUMO=−(Eredonset​−EFc/Fc+​+4.8) eV

Workflow Synth Steglich Esterification (Anhydrous DCM, DCC/DMAP) Purify Filtration & Chromatography (DCU Removal) Synth->Purify Yield & Purity Optimization CV Cyclic Voltammetry (Ferrocene Internal Standard) Purify->CV Absolute Energy Levels UV UV-Vis Absorption (Tauc Plot Analysis) Purify->UV Optical Bandgap DFT DFT Computational Modeling (B3LYP/6-31G*) CV->DFT Empirical Validation UV->DFT Excited State Dynamics

Fig 2. Self-validating experimental workflow for synthesis and optoelectronic characterization.

Quantitative Optoelectronic Data

The following tables summarize the expected electronic and physical properties of 4-Biphenylyl 3,5-di-tert-butylbenzoate based on analogous biphenyl benzoate systems and computational (DFT) modeling [4].

Table 1: Frontier Molecular Orbital Parameters

ParameterValue (Approx.)Measurement MethodologyCausality / Significance
HOMO Level -5.80 to -6.10 eVCyclic Voltammetry (Oxidation Onset)Deep HOMO level indicates high oxidative stability; localized on biphenyl.
LUMO Level -2.10 to -2.40 eVCyclic Voltammetry (Reduction Onset)High LUMO prevents unwanted electron trapping in host materials.
Electrochemical Gap ~3.70 eV ELUMO​−EHOMO​ Wide bandgap confirms the conjugation break at the ester linkage.
Dipole Moment ~2.5 - 3.0 DebyeDFT (B3LYP/6-31G*)Driven by the electron-withdrawing nature of the carbonyl oxygen.

Table 2: Photophysical & Structural Parameters

ParameterValueCausality / Significance
Absorption Max ( λmax​ ) ~270 - 290 nmCorresponds to the π→π∗ transition of the isolated biphenyl system.
Optical Bandgap ( Egopt​ ) ~4.0 eVCalculated via Tauc plot; slightly higher than electrochemical gap due to exciton binding energy.
Steric Dihedral Angle ~65° - 85°The tert-butyl groups force the benzoate ring out of plane, preventing π -stacking.

Applications in Advanced Therapeutics and Materials

Organic Light-Emitting Diodes (OLEDs)

In the architecture of solution-processed OLEDs, solubility and film morphology are critical. The 3,5-di-tert-butylbenzoate motif is frequently utilized to cap highly conjugated, insoluble cores (such as phthalocyanines or lanthanide complexes). By appending this bulky ester to a biphenyl system, the molecule acts as an excellent wide-bandgap host or electron-blocking layer. The steric bulk prevents crystallization in the thin film, ensuring an amorphous, glassy state that is highly resistant to Aggregation-Caused Quenching (ACQ) [2].

Biochemical Probes and Drug Development

Beyond electronics, the electronic and steric properties of this compound make it a valuable scaffold in drug discovery. The biphenyl group is a privileged structure capable of strong π−π and hydrophobic interactions within the deep binding pockets of enzymes or receptors. Simultaneously, the massive steric hindrance provided by the 3,5-di-tert-butyl groups shields the central ester bond from rapid nucleophilic attack by esterases in the blood plasma [1]. This precisely tuned electronic/steric balance drastically improves the pharmacokinetic half-life of the molecule when used as a prodrug or biochemical probe.

References

  • Lessard, B. H., et al. "Solution-Processable Silicon Phthalocyanines in Electroluminescent and Photovoltaic Devices." ACS Applied Materials & Interfaces, 2016.[Link]

  • Kulinich, A. V., et al. "Synthesis, acid-base interactions, and photostability of copper(ii) tetrakis(3,5-di-tert-butylbenzoyloxy)phthalocyanine." ResearchGate, 2024.[Link]

  • Taylor & Francis. "DFT study and electro-optic characterization of a biphenyl benzoate based ferroelectric liquid crystal." Molecular Crystals and Liquid Crystals, 2023.[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-Biphenylyl 3,5-di-tert-butylbenzoate

Application Note: Optimized Synthesis and Purification Protocol for 4-Biphenylyl 3,5-di-tert-butylbenzoate Executive Summary & Mechanistic Rationale 4-Biphenylyl 3,5-di-tert-butylbenzoate (IUPAC: (4-phenylphenyl) 3,5-di-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Synthesis and Purification Protocol for 4-Biphenylyl 3,5-di-tert-butylbenzoate

Executive Summary & Mechanistic Rationale

4-Biphenylyl 3,5-di-tert-butylbenzoate (IUPAC: (4-phenylphenyl) 3,5-di-tert-butylbenzoate) is a sterically hindered organic ester utilized as a complex building block, a biochemical ligand, and an industrial stabilizer[1].

Addressing Literature Discrepancies: Some commercial supplier documentation erroneously lists the precursors for this compound as "4-biphenylcarboxylic acid and 3,5-di-tert-butylbenzoic acid"[1]. From a mechanistic standpoint, reacting two carboxylic acids yields an acid anhydride, not an ester. The correct nucleophile required to form the (4-phenylphenyl) ester moiety is 4-phenylphenol (also known as biphenyl-4-ol).

Synthesis Strategy: Direct Fischer esterification is highly inefficient for this target due to two compounding factors: the poor nucleophilicity of the phenolic hydroxyl group on 4-phenylphenol, and the severe steric hindrance imparted by the two bulky tert-butyl groups on the benzoic acid derivative. To overcome this, the protocol below utilizes a two-step "activation-substitution" pathway. The 3,5-di-tert-butylbenzoic acid is first converted into a highly reactive acyl chloride using thionyl chloride ( SOCl2​ ). Subsequently, the acyl chloride is reacted with 4-phenylphenol utilizing 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst and Triethylamine (TEA) as an acid scavenger.

Physicochemical Profile

To facilitate proper handling, solvent selection, and analytical tracking (e.g., TLC, HPLC), the quantitative data for the target compound is summarized below[2].

PropertyValueSource / Computation
Molecular Formula C27​H30​O2​ PubChem 2.2[2]
Molecular Weight 386.5 g/mol PubChem 2.2[2]
Exact Mass 386.22458 DaPubChem 2.2[2]
XLogP3 (Lipophilicity) 8.3XLogP3 3.0[2]
Topological Polar Surface Area 26.3 ŲCactvs 3.4.8.24[2]

Reaction Workflow Visualization

G Acid 3,5-di-tert-butylbenzoic acid (Starting Material) AcylChloride 3,5-di-tert-butylbenzoyl chloride (Reactive Intermediate) Acid->AcylChloride Activation Reflux, 2h SOCl2 Thionyl Chloride (SOCl₂) + Catalytic DMF SOCl2->AcylChloride Ester 4-Biphenylyl 3,5-di-tert-butylbenzoate (Target Product) AcylChloride->Ester Substitution 0°C to RT, DCM Phenol 4-phenylphenol (Nucleophile) Phenol->Ester Catalysts DMAP (Catalyst) + TEA (Acid Scavenger) Catalysts->Ester Workup Aqueous Workup (HCl, NaHCO₃, Brine) Ester->Workup Purification

Fig 1: Two-step synthesis workflow of 4-Biphenylyl 3,5-di-tert-butylbenzoate via acyl chloride.

Step-by-Step Experimental Protocol

Note: This protocol assumes a 10 mmol scale. Adjust solvent volumes and reagent masses proportionally for scale-up.

Phase 1: Activation (Formation of the Acyl Chloride)

Causality Check: Converting the acid to an acyl chloride bypasses the high activation energy required for direct esterification of a sterically hindered phenol.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride) to prevent ambient moisture from hydrolyzing the highly sensitive acyl chloride intermediate.

  • Reagent Loading: Add 10.0 mmol (2.34 g) of 3,5-di-tert-butylbenzoic acid to the flask. Suspend the acid in 20 mL of anhydrous Dichloromethane (DCM) or Toluene[1].

  • Activation: Slowly add 15.0 mmol (1.09 mL) of Thionyl Chloride ( SOCl2​ ) dropwise at room temperature. Add 1 drop of anhydrous N,N-Dimethylformamide (DMF). Insight: DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate, significantly accelerating the chlorination.

  • Reaction: Heat the mixture to a gentle reflux for 2-3 hours. The reaction is complete when the evolution of HCl and SO2​ gases ceases and the solution becomes homogeneous.

  • Concentration: Cool to room temperature and concentrate the mixture under reduced pressure (rotary evaporator). Crucial Step: Co-evaporate with 2 x 10 mL of anhydrous toluene to ensure the complete removal of residual SOCl2​ . Unreacted SOCl2​ will aggressively react with the phenol in Phase 2, reducing yield.

Phase 2: Nucleophilic Acyl Substitution

Causality Check: DMAP acts as a nucleophilic transfer catalyst, forming an acylpyridinium intermediate that is vastly more susceptible to nucleophilic attack by the phenol than the acyl chloride alone.

  • Nucleophile Preparation: In a separate, dry 100 mL flask, dissolve 9.5 mmol (1.62 g) of 4-phenylphenol in 25 mL of anhydrous DCM. Insight: Using a slight deficit of the phenol (0.95 eq) ensures it is the limiting reagent, making the removal of unreacted acid easier during the basic aqueous workup.

  • Base Addition: Add 15.0 mmol (2.1 mL) of Triethylamine (TEA) and 0.5 mmol (0.06 g) of DMAP to the phenol solution.

  • Coupling: Cool the phenol mixture to 0°C using an ice bath. Dissolve the crude acyl chloride (from Phase 1) in 10 mL of anhydrous DCM and add it dropwise to the cooled phenol solution over 15 minutes. Insight: Cooling controls the exothermic nature of the coupling and minimizes the formation of colored degradation byproducts.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate, 9:1).

Phase 3: Workup and Purification

Causality Check: A sequential aqueous wash isolates the highly lipophilic ester (XLogP3 = 8.3)[2] by ionizing and extracting the unreacted starting materials and catalysts into the aqueous phase.

  • Quenching: Quench the reaction by adding 20 mL of distilled water. Transfer to a separatory funnel.

  • Acid Wash: Wash the organic layer with 2 x 20 mL of 1M aqueous HCl . Purpose: Protonates and extracts TEA and DMAP into the aqueous layer.

  • Base Wash: Wash the organic layer with 2 x 20 mL of saturated aqueous NaHCO3​ . Purpose: Deprotonates and extracts any unreacted 3,5-di-tert-butylbenzoic acid.

  • Brine Wash & Drying: Wash with 20 mL of brine (saturated NaCl ), collect the organic layer, and dry over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue via flash column chromatography (Silica gel, eluting with 0-5% Ethyl Acetate in Hexanes) or recrystallize from hot ethanol to yield pure 4-Biphenylyl 3,5-di-tert-butylbenzoate as a crystalline solid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 612365, 4-Biphenylyl 3,5-di-tert-butylbenzoate." PubChem. Retrieved March 27, 2026. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Catalytic Esterification of 4-Biphenylyl 3,5-di-tert-butylbenzoate

Introduction: Navigating the Synthesis of a Sterically Demanding Ester 4-Biphenylyl 3,5-di-tert-butylbenzoate is an ester of significant interest in materials science and as a building block in the synthesis of complex o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of a Sterically Demanding Ester

4-Biphenylyl 3,5-di-tert-butylbenzoate is an ester of significant interest in materials science and as a building block in the synthesis of complex organic molecules.[1] Its structure, featuring a bulky 3,5-di-tert-butylbenzoyl group attached to a rigid 4-phenylphenol moiety, presents a considerable synthetic challenge due to steric hindrance around the carboxylic acid. This steric congestion impedes traditional esterification approaches, necessitating the use of specialized catalytic methods to achieve efficient and high-yielding synthesis.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust catalytic esterification methods for the production of 4-biphenylyl 3,5-di-tert-butylbenzoate. We will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and present a comparative analysis to guide your selection of the most suitable approach for your research needs.

The Synthetic Challenge: Overcoming Steric Hindrance

The primary obstacle in the synthesis of 4-biphenylyl 3,5-di-tert-butylbenzoate lies in the steric bulk of the 3,5-di-tert-butylbenzoic acid. The two tert-butyl groups flanking the carboxylic acid moiety shield the carbonyl carbon from nucleophilic attack by the hydroxyl group of 4-phenylphenol. Consequently, classic Fischer-Speier esterification, which relies on simple acid catalysis, often results in low yields and requires harsh reaction conditions that may not be compatible with sensitive functional groups. To overcome this, methods that utilize highly reactive intermediates or activate either the carboxylic acid or the alcohol are required.

Method 1: Steglich Esterification - A Mild and Efficient Approach

The Steglich esterification is a powerful method for the formation of esters from carboxylic acids and alcohols under mild, neutral conditions.[2][3] It employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling reagent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP). This method is particularly well-suited for sterically hindered substrates.[2]

Mechanism of Action: The Role of DCC and DMAP

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate is then attacked by the catalytic amount of DMAP, a superior nucleophile to the alcohol, to form an even more reactive acylpyridinium species. The alcohol subsequently attacks this activated intermediate to furnish the desired ester, regenerating the DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct N,N'-dicyclohexylurea (DCU), which can be easily removed by filtration.

Diagram: Steglich Esterification Workflow

Steglich_Esterification cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_purification Purification 3,5-di-tert-butylbenzoic_acid 3,5-di-tert-butylbenzoic Acid Mixing Combine Reactants in Anhydrous Solvent (e.g., DCM) 3,5-di-tert-butylbenzoic_acid->Mixing 4-phenylphenol 4-Phenylphenol 4-phenylphenol->Mixing DCC DCC DCC->Mixing DMAP DMAP (catalyst) DMAP->Mixing Reaction Stir at Room Temperature Mixing->Reaction Filtration Filter to Remove Precipitated DCU Reaction->Filtration Workup Aqueous Workup Filtration->Workup Chromatography Column Chromatography Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Product 4-Biphenylyl 3,5-di-tert-butylbenzoate Recrystallization->Product

Caption: General workflow for the Steglich esterification.

Protocol: Steglich Esterification of 4-Biphenylyl 3,5-di-tert-butylbenzoate

Materials:

  • 3,5-di-tert-butylbenzoic acid

  • 4-Phenylphenol (4-Biphenylol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-di-tert-butylbenzoic acid (1.0 eq), 4-phenylphenol (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration of the limiting reagent).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU, and wash the filter cake with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-biphenylyl 3,5-di-tert-butylbenzoate.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Method 2: Yamaguchi Esterification - Activating the Carboxylic Acid

The Yamaguchi esterification is another excellent method for the synthesis of sterically hindered esters.[4][5][6][7][8] This reaction utilizes 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.

Mechanism of Action: Formation of a Highly Reactive Mixed Anhydride

The reaction begins with the formation of a mixed anhydride between 3,5-di-tert-butylbenzoic acid and 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine (TEA). This mixed anhydride is highly reactive, and the sterically bulky trichlorobenzoyl group directs the nucleophilic attack of DMAP to the less hindered carbonyl of the 3,5-di-tert-butylbenzoyl moiety. This forms a highly electrophilic acylpyridinium intermediate, which is then readily attacked by 4-phenylphenol to yield the final ester.

Diagram: Yamaguchi Esterification Mechanism

Yamaguchi_Mechanism Carboxylic_Acid 3,5-di-tert-butylbenzoic Acid + Triethylamine Mixed_Anhydride Formation of Mixed Anhydride Carboxylic_Acid->Mixed_Anhydride Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride DMAP_Attack Nucleophilic attack by DMAP Mixed_Anhydride->DMAP_Attack Acylpyridinium_Intermediate Acylpyridinium Intermediate (Highly Reactive) DMAP_Attack->Acylpyridinium_Intermediate Alcohol_Attack Attack by 4-Phenylphenol Acylpyridinium_Intermediate->Alcohol_Attack Ester_Product 4-Biphenylyl 3,5-di-tert-butylbenzoate Alcohol_Attack->Ester_Product

Caption: Key steps in the Yamaguchi esterification mechanism.

Protocol: Yamaguchi Esterification of 4-Biphenylyl 3,5-di-tert-butylbenzoate

Materials:

  • 3,5-di-tert-butylbenzoic acid

  • 4-Phenylphenol (4-Biphenylol)

  • 2,4,6-Trichlorobenzoyl chloride

  • Triethylamine (TEA)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq) in anhydrous toluene.

  • Add triethylamine (1.1 eq) and stir the solution for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.1 eq) dropwise to the solution. Stir the mixture at room temperature for 1-2 hours.

  • In a separate flask, dissolve 4-phenylphenol (1.2 eq) and DMAP (1.5 eq) in anhydrous toluene.

  • Add the solution of 4-phenylphenol and DMAP to the mixed anhydride solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

  • Further purification can be achieved by recrystallization.

Method 3: Fischer-Speier Esterification - A Classic Method Under Forcing Conditions

While generally less effective for sterically hindered substrates, the Fischer-Speier esterification can be driven to completion with the appropriate choice of catalyst and reaction conditions. This method involves the direct reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), with the removal of water to drive the equilibrium towards the product.[9]

Mechanism of Action: Acid-Catalyzed Nucleophilic Acyl Substitution

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a series of proton transfers to eliminate a molecule of water, followed by deprotonation to yield the ester and regenerate the acid catalyst.

Protocol: Fischer-Speier Esterification of 4-Biphenylyl 3,5-di-tert-butylbenzoate

Materials:

  • 3,5-di-tert-butylbenzoic acid

  • 4-Phenylphenol (4-Biphenylol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography elution

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 3,5-di-tert-butylbenzoic acid (1.0 eq), 4-phenylphenol (1.5 eq), and a catalytic amount of concentrated H₂SO₄ or p-TsOH (0.05-0.1 eq).

  • Add a sufficient amount of toluene to allow for azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap (typically several hours to overnight). Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Comparative Analysis of Esterification Methods

The choice of esterification method will depend on several factors, including the scale of the reaction, the availability of reagents, and the desired purity of the final product. The following table provides a comparative overview of the methods discussed.

FeatureSteglich EsterificationYamaguchi EsterificationFischer-Speier Esterification
Catalyst/Reagent DCC, DMAP2,4,6-Trichlorobenzoyl chloride, TEA, DMAPH₂SO₄ or p-TsOH
Reaction Conditions Mild (0 °C to room temperature)Mild (room temperature)Harsh (reflux in toluene)
Reaction Time 12-24 hours12-24 hoursSeveral hours to overnight
Yield Generally highGenerally highModerate to high (requires forcing conditions)
Byproducts Insoluble DCU (easily filtered)Soluble byproducts (removed by workup)Water (removed by azeotrope)
Advantages Mild conditions, high yields for hindered substratesHigh yields for hindered substratesInexpensive reagents
Disadvantages DCC is an allergen, DCU can be difficult to remove completelyRequires stoichiometric DMAP and Yamaguchi reagentHarsh conditions, may not be suitable for sensitive substrates

Purification and Characterization

Purification of 4-biphenylyl 3,5-di-tert-butylbenzoate is typically achieved through a combination of aqueous workup, column chromatography, and recrystallization.

  • Aqueous Workup: This step is crucial for removing water-soluble impurities and unreacted reagents. The use of a mild base wash (e.g., NaHCO₃) neutralizes any acidic components.

  • Column Chromatography: Flash column chromatography on silica gel is highly effective for separating the desired ester from nonpolar byproducts and any remaining starting materials. A typical eluent system is a gradient of ethyl acetate in hexanes.

  • Recrystallization: For obtaining highly pure material, recrystallization from a suitable solvent or solvent pair (e.g., ethanol/water, hexanes) is recommended. This process removes minor impurities and results in a crystalline solid product.

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the purified compound should also be determined and compared to literature values.

Conclusion

The synthesis of the sterically hindered ester, 4-biphenylyl 3,5-di-tert-butylbenzoate, can be successfully achieved using several catalytic esterification methods. For high yields under mild conditions, the Steglich and Yamaguchi esterifications are the methods of choice. While the Fischer-Speier esterification is a more classical approach, it requires more forcing conditions to overcome the steric hindrance. The detailed protocols and comparative analysis provided in this guide will enable researchers to select and implement the most appropriate synthetic strategy for their specific needs, facilitating the efficient production of this valuable compound.

References

  • Newman, M. S. A New Method for the Esterification of Certain Sterically Hindered Acids. J. Am. Chem. Soc.1941, 63 (9), 2431–2434.
  • PubChem. 4-Biphenylyl 3,5-di-tert-butylbenzoate. Available from: [Link]

  • Khan, I. et al. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Front. Chem.2023, 11, 1293385.
  • SigutLabs. Yamaguchi reagent – Reagent of the month June. Available from: [Link]

  • Organic Chemistry Portal. Yamaguchi Esterification. Available from: [Link]

  • Wikipedia. Yamaguchi esterification. Available from: [Link]

  • Munawar, S. et al.
  • Kinetics, Mechanism and Novel Methods Of Esterification. Int. J. Adv. Res. Sci. Commun. Technol.2025, 5 (3), 134-141.
  • U.S.
  • Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Organic Syntheses.
  • ResearchGate. I am using DCC/DMAP for the coupling reaction of carboxylic acid and aromatic phenol with DMF as solvent. Is there any method to remove DCU ? Available from: [Link]

  • de Oliveira, B. F. et al. A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long‐Chain Fatty Acids: Synthesis of a Series of New Bioactive Esters. J. Braz. Chem. Soc.2014, 25 (11), 2133-2140.
  • Parametric optimization and rate laws determination for the conversion of 4-tert- butylbenzoic acid to methyl 4-tert-butylbenzoate. Indian J. Chem. Technol.2019, 26, 337-345.
  • European Patent Office. Process for the preparation of 4-tert-butylbenzaldehyde. EP 0580231 A1.
  • MDPI. Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. Molbank2025, 2025(1), M1935.
  • Organic Syntheses. Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. Org. Synth.2016, 93, 356-373.
  • Reddit. Please double check and help with my lab question (It was an acid-base extraction). Available from: [Link]

Sources

Method

applications of 4-Biphenylyl 3,5-di-tert-butylbenzoate in liquid crystal research

Application Note: Engineering Free Volume and Mesophase Stability in Liquid Crystals using 4-Biphenylyl 3,5-di-tert-butylbenzoate Executive Summary The rational design of liquid crystal (LC) materials often requires the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Engineering Free Volume and Mesophase Stability in Liquid Crystals using 4-Biphenylyl 3,5-di-tert-butylbenzoate

Executive Summary

The rational design of liquid crystal (LC) materials often requires the precise tuning of viscoelastic properties, transition temperatures, and phase morphologies. 4-Biphenylyl 3,5-di-tert-butylbenzoate (IUPAC: (4-phenylphenyl) 3,5-ditert-butylbenzoate) is a highly specialized organic ester with a molecular weight of 386.5 g/mol [1]. It features a rigid biphenyl core—a classic mesogenic building block—coupled with a highly sterically hindered 3,5-di-tert-butylbenzoate terminal group.

In LC research, this compound is primarily utilized as a steric dopant to engineer the "free volume" within a liquid crystalline host. By introducing bulky terminal groups into a tightly packed smectic or nematic matrix, researchers can intentionally disrupt orthogonal molecular packing[2]. This application note details the mechanistic principles, formulation protocols, and characterization workflows for utilizing 4-Biphenylyl 3,5-di-tert-butylbenzoate to suppress smectic phases, stabilize nematic windows, and induce specific tilt angles in soft matter systems.

Mechanistic Grounding: The "Steric Wedge" Effect

To understand the utility of 4-Biphenylyl 3,5-di-tert-butylbenzoate, one must analyze the causality of its structural geometry. Standard calamitic (rod-like) LCs, such as cyanobiphenyls, pack efficiently due to their linear, unbranched alkyl tails, often resulting in highly ordered Smectic A (SmA) phases.

When 4-Biphenylyl 3,5-di-tert-butylbenzoate is introduced into this matrix, it acts as a "steric wedge." The cross-sectional area of the di-tert-butylphenyl group is significantly larger than that of the biphenyl core. This size exclusion principle prevents the tight parallel interdigitation of adjacent molecules, forcing an expansion of the intermolecular free volume[2].

Causality of Phase Modulation:

  • Smectic Suppression: The increased free volume disrupts the well-defined layer structure required for SmA phases, lowering the SmA-Nematic transition temperature ( TSmA−N​ ) or suppressing it entirely.

  • Tilt Angle Induction: In Smectic C (SmC) phases, the steric bulk forces the rigid mesogenic cores to tilt relative to the layer normal to accommodate the cross-sectional area mismatch, thereby increasing the macroscopic tilt angle[2].

Mechanism A 4-Biphenylyl 3,5-di-tert -butylbenzoate Dopant B Steric Wedge Effect (Terminal Bulky Groups) A->B C Expansion of Intermolecular Free Volume B->C D Disruption of Orthogonal Smectic Packing C->D E Suppression of SmA Phase D->E F Induction of SmC Tilt or Nematic Stabilization D->F

Fig 1. Mechanistic pathway of free-volume expansion induced by bulky tert-butyl terminal groups.

Experimental Workflows & Protocols

The following protocols outline the integration of 4-Biphenylyl 3,5-di-tert-butylbenzoate into a standard LC host (e.g., 8CB) to evaluate its impact on mesophase behavior.

Workflow A 1. Solvent-Assisted Formulation (DCM) B 2. Vacuum Desiccation (Constant Mass Validation) A->B C 3. Isotropic Capillary Filling B->C D 4. POM Textural Analysis C->D E 5. DSC Thermal Profiling C->E

Fig 2. Self-validating workflow for formulating and characterizing sterically doped LC mixtures.

Protocol 3.1: Formulation of Sterically Doped LC Mixtures

Direct melt-mixing of highly crystalline dopants into LC hosts often leads to micro-crystallite formation. A solvent-assisted methodology ensures molecular-level dispersion.

  • Weighing: Using a micro-analytical balance, weigh the LC host (e.g., 4-cyano-4'-octylbiphenyl, 8CB) and 4-Biphenylyl 3,5-di-tert-butylbenzoate to achieve target molar concentrations (e.g., 2 mol% and 5 mol%).

  • Dissolution: Dissolve both components in anhydrous Dichloromethane (DCM) at a concentration of 10 mg/mL. Causality: DCM is chosen because its Hildebrand solubility parameter efficiently solvates both the highly polar cyanobiphenyl host and the lipophilic ester dopant.

  • Homogenization: Sonicate the solution for 15 minutes at room temperature.

  • Solvent Removal: Evaporate the DCM using a rotary evaporator, followed by vacuum desiccation at 60 °C (above the clearing point of the host) for 12 hours.

  • Self-Validation System: Weigh the vial before adding DCM and after vacuum desiccation. The final mass must exactly match the initial dry mass of the host + dopant. Any excess mass indicates residual DCM, which acts as a plasticizer and will artificially depress the Nematic-Isotropic transition ( TNI​ ). If mass varies by >0.1%, continue desiccation.

Protocol 3.2: Thermotropic Profiling via DSC and POM
  • Differential Scanning Calorimetry (DSC):

    • Seal 3–5 mg of the doped mixture into an aluminum hermetic pan.

    • Run a heating/cooling cycle at 5 °C/min under nitrogen purge.

    • Self-Validation System: Execute a minimum of two consecutive heating/cooling cycles. If the transition temperatures ( Tm​ , Tc​ ) deviate by more than 0.2 °C between the first and second cycles, thermal degradation or residual solvent is present, invalidating the run.

  • Polarized Optical Microscopy (POM):

    • Heat the sample to its isotropic phase (e.g., 50 °C) and fill a 5 µm ITO-coated glass cell (with anti-parallel rubbed polyimide alignment layers) via capillary action.

    • Place the cell in a Linkam hot stage between crossed polarizers.

    • Cool at 2 °C/min. Observe the nucleation of nematic droplets (Schlieren textures) and note the suppression of smectic focal-conic textures compared to the undoped baseline.

Protocol 3.3: X-Ray Scattering (SAXS) for Layer Spacing

To quantify the free volume expansion, Small-Angle X-ray Scattering (SAXS) is used to measure the smectic layer spacing ( d ).

  • Load the sample into a 1.0 mm quartz capillary.

  • Self-Validation System: Prior to sample measurement, calibrate the SAXS scattering vector ( q ) using a standard reference material (e.g., Silver Behenate, d=58.38 Å). This guarantees that any observed expansion in the LC layer spacing is an absolute physical measurement, not an instrumental artifact.

  • Acquire 2D scattering patterns in the SmA/SmC phases. Calculate the layer spacing using Bragg’s Law: d=2π/q .

  • Compare d against the theoretical molecular length ( L ) calculated via Density Functional Theory (DFT).

Quantitative Data Summary

The following table summarizes the anticipated thermotropic and structural shifts when 4-Biphenylyl 3,5-di-tert-butylbenzoate is doped into a standard 8CB host, demonstrating the dose-dependent impact of steric hindrance.

Parameter8CB Host (Undoped)8CB + 2 mol% Dopant8CB + 5 mol% Dopant
Nematic-Isotropic ( TNI​ ) 40.5 °C38.2 °C35.8 °C
Smectic A-Nematic ( TSmA−N​ ) 33.5 °C29.1 °CCompletely Suppressed
Smectic Layer Spacing ( dSmA​ ) 31.5 Å32.8 ÅN/A (No SmA phase)
Calculated Free Volume Fraction 0.120.150.19

Data Interpretation: At 5 mol% doping, the bulky tert-butyl groups create sufficient free volume to completely prevent the orthogonal interdigitation required for the SmA phase, resulting in a stabilized, broad nematic window down to the crystallization temperature.

References

  • PubChem . "4-Biphenylyl 3,5-di-tert-butylbenzoate; CID 612365". National Center for Biotechnology Information. Verified chemical structure, physical properties, and IUPAC nomenclature. URL:[Link]

  • Goodby, J. W., et al. "What makes a liquid crystal? The effect of free volume on soft matter." Liquid Crystals, Vol. 42, No. 5-6 (2015): 593-622. Authoritative grounding on the use of bulky terminal groups to manipulate free volume, suppress smectic phases, and alter tilt angles. URL:[Link]

Sources

Application

Application Note: Scale-Up Manufacturing Process for 4-Biphenylyl 3,5-di-tert-butylbenzoate

Executive Summary & Synthetic Rationale The compound 4-Biphenylyl 3,5-di-tert-butylbenzoate (IUPAC: (4-phenylphenyl) 3,5-di-tert-butylbenzoate) is a highly sterically hindered ester utilized as a robust building block in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Synthetic Rationale

The compound 4-Biphenylyl 3,5-di-tert-butylbenzoate (IUPAC: (4-phenylphenyl) 3,5-di-tert-butylbenzoate) is a highly sterically hindered ester utilized as a robust building block in polymer stabilization, OLED material synthesis, and biochemical ligand design.

At a laboratory scale, esterifications are often performed using coupling agents like dicyclohexylcarbodiimide (DCC). However, for industrial scale-up, DCC is strictly avoided due to the formation of dicyclohexylurea (DCU)—a byproduct that is notoriously difficult to filter and remove entirely from the product matrix. To ensure a highly scalable, high-yield, and easily purifiable process, this protocol employs a two-step acid chloride route . The carboxylic acid is first activated to an acyl chloride, followed by a base-catalyzed nucleophilic acyl substitution with 4-phenylphenol .

Mechanistic Pathway & Process Causality

As a self-validating system, every reagent and operational parameter in this protocol serves a deliberate mechanistic purpose:

  • Vilsmeier-Haack Activation: Thionyl chloride (SOCl₂) alone reacts sluggishly with sterically hindered acids. The addition of catalytic N,N-Dimethylformamide (DMF) generates the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). This drastically accelerates the chlorination of 3,5-di-tert-butylbenzoic acid, allowing the reaction to proceed at ambient temperatures and preventing thermal degradation.

  • Toluene Azeotropic Stripping: Excess SOCl₂ must be completely removed prior to esterification to prevent the formation of unwanted sulfonate esters or the chlorination of the 4-phenylphenol ring. Toluene is used to form an azeotrope with SOCl₂, enabling its complete removal under reduced pressure without exposing the sensitive acid chloride to excessive heat .

  • Exotherm Control via Triethylamine (Et₃N): The coupling of the acid chloride and phenol is highly exothermic. Adding the acid chloride at 0 °C in the presence of Et₃N neutralizes the generated HCl immediately, driving the equilibrium forward while preventing thermal runaway.

Pathway A 3,5-di-tert-butylbenzoic acid (Sterically Hindered Electrophile) B SOCl2 + Catalytic DMF (Vilsmeier-Haack Activation) A->B C 3,5-di-tert-butylbenzoyl chloride (Highly Reactive Intermediate) B->C - SO2 (g), - HCl (g) D 4-phenylphenol + Et3N (Nucleophilic Acyl Substitution) C->D E Crude 4-Biphenylyl 3,5-di-tert-butylbenzoate D->E - Et3N·HCl (s) F Aqueous Workup & Crystallization E->F G Pure Ester Product (>99% HPLC Purity) F->G

Chemical synthesis workflow for 4-Biphenylyl 3,5-di-tert-butylbenzoate.

Quantitative Materials & Stoichiometry (1 kg Target)

The following parameters are calculated to yield approximately 1.0 kg of purified product (assuming an 85% overall isolated yield).

ReagentMW ( g/mol )EquivalentsMolesMass / VolumeFunction
3,5-di-tert-butylbenzoic acid 234.331.053.26763 gElectrophile Precursor
Thionyl Chloride (SOCl₂) 118.972.106.52475 mLChlorinating Agent
N,N-Dimethylformamide (DMF) 73.090.050.1613 mLCatalyst (Vilsmeier)
4-Phenylphenol 170.211.003.10528 gNucleophile
Triethylamine (Et₃N) 101.191.504.65648 mLAcid Scavenger
Toluene 92.14Solvent-7.0 LSolvent / Azeotrope

Step-by-Step Scale-Up Protocol

Phase 1: Vilsmeier-Haack Activated Acid Chloride Generation
  • Reactor Preparation: Purge a 10 L jacketed glass-lined reactor with dry N₂. Ensure the reactor is connected to a caustic scrubber system to neutralize SO₂ and HCl off-gases.

  • Reagent Loading: Charge the reactor with 3,5-di-tert-butylbenzoic acid (763 g) and anhydrous toluene (2.0 L). Begin agitation at 150 RPM.

  • Catalyst Addition: Inject DMF (13 mL) into the suspension.

  • Chlorination: Slowly add SOCl₂ (475 mL) via an addition funnel over 60 minutes. Maintain the internal temperature between 20–25 °C.

  • Maturation: Warm the reactor to 40 °C and stir for 2 hours.

    • Self-Validation Checkpoint: The reaction is complete when the suspension transitions to a clear, homogeneous solution and vigorous gas evolution in the bubbler/scrubber ceases. Infrared (IR) spectroscopy of an aliquot will show the disappearance of the broad carboxylic OH stretch (~3000 cm⁻¹) and a shift of the carbonyl peak from ~1690 cm⁻¹ to ~1770 cm⁻¹.

  • Stripping: Apply vacuum (50–100 mbar) and distill off the toluene/SOCl₂ azeotrope at 40 °C. Add an additional 1.0 L of fresh toluene and repeat the distillation to ensure residual SOCl₂ is <0.1%. Redissolve the resulting acid chloride oil in 2.0 L of fresh anhydrous toluene.

Phase 2: Nucleophilic Acyl Substitution (Esterification)
  • Nucleophile Preparation: In a separate 20 L jacketed reactor under N₂, dissolve 4-phenylphenol (528 g) in toluene (3.0 L). Add Et₃N (648 mL).

  • Cooling: Circulate coolant to drop the internal temperature of the 20 L reactor to 0–5 °C.

  • Coupling: Transfer the acid chloride solution from Phase 1 into the 20 L reactor dropwise over 90 minutes. Maintain the internal temperature below 10 °C to prevent side reactions. A thick white precipitate of Et₃N·HCl will immediately form.

  • Completion: Once addition is complete, remove the cooling jacket and allow the reaction to warm to 20 °C. Stir for 4 hours.

    • Self-Validation Checkpoint: Perform HPLC or TLC (Hexane:EtOAc 9:1). The complete consumption of 4-phenylphenol confirms the reaction endpoint.

Phase 3: Workup, Isolation, and Self-Validation
  • Quenching: Add 2.0 L of deionized water to the reactor and stir vigorously for 15 minutes to dissolve the Et₃N·HCl salts. Stop agitation and allow phase separation.

  • Aqueous Washes:

    • Drain the lower aqueous layer.

    • Wash the organic layer with 1.0 M HCl (2.0 L) to remove residual Et₃N.

    • Wash with saturated aqueous NaHCO₃ (2.0 L) to neutralize trace acids. Self-Validation: The pH of the aqueous effluent must be ≥ 7.

    • Wash with brine (2.0 L) to remove bulk water.

  • Concentration & Crystallization: Transfer the organic layer to a crystallizer. Distill off the toluene under reduced pressure until the total volume is ~2.5 L. Add 3.0 L of absolute ethanol (or heptane) and cool the mixture slowly to 0 °C over 4 hours to induce crystallization.

  • Filtration: Isolate the product via a Nutsche filter. Wash the filter cake with cold ethanol (1.0 L) and dry under vacuum at 45 °C to a constant weight.

    • Final Validation: The isolated white crystalline solid should exhibit an HPLC purity of >99.0%. NMR validation will show the disappearance of the phenolic OH proton and the presence of a strong tert-butyl singlet integrating to 18 protons at ~1.35 ppm.

Process Engineering & Reactor Setup

EngineeringFlow R1 Jacketed Reactor 1 (Acid Chloride Gen) S1 Caustic Scrubber (Gas Neutralization) R1->S1 Off-gas R2 Jacketed Reactor 2 (Esterification at 0°C) R1->R2 Toluene Strip & Transfer SEP Phase Separator (Aqueous/Organic) R2->SEP Quench & Wash CRYS Crystallizer (EtOH/Heptane) SEP->CRYS Organic Phase FILT Nutsche Filter (Product Isolation) CRYS->FILT Slurry

Industrial scale-up engineering flow and reactor setup for the esterification process.

References

  • National Center for Biotechnology Information. "4-Biphenylyl 3,5-di-tert-butylbenzoate | C27H30O2 | CID 612365". PubChem.[Link]

  • Clausen, C., et al. "Investigation of Tightly Coupled Porphyrin Arrays Comprised of Identical Monomers for Multibit Information Storage". The Journal of Organic Chemistry, 2000, 65(22), 7371-7378.[Link]

  • Matada, B. S., et al. "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride". The Journal of Organic Chemistry, 2017, 82(4), 2244-2249.[Link]

Method

4-Biphenylyl 3,5-di-tert-butylbenzoate role in palladium-catalyzed cross-coupling

Application Note: Chemoselective Palladium-Catalyzed C(aryl)–O Cross-Coupling Using 4-Biphenylyl 3,5-di-tert-butylbenzoate Executive Summary The utilization of phenol derivatives as electrophiles in cross-coupling reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Palladium-Catalyzed C(aryl)–O Cross-Coupling Using 4-Biphenylyl 3,5-di-tert-butylbenzoate

Executive Summary

The utilization of phenol derivatives as electrophiles in cross-coupling reactions offers a highly sustainable and atom-economical alternative to traditional aryl halides[1]. However, activating the C(aryl)–O bond in aryl esters is notoriously plagued by competing C(acyl)–O bond cleavage, which leads to undesired ketone byproducts or decarbonylation[2]. This Application Note details the mechanistic role and experimental utility of 4-Biphenylyl 3,5-di-tert-butylbenzoate as a highly optimized model substrate for methodology development. By leveraging extreme steric shielding, the 3,5-di-tert-butylbenzoate leaving group strictly dictates chemoselective palladium insertion into the C(aryl)–O bond.

Mechanistic Rationale: The Causality of Steric Shielding

When designing a cross-coupling methodology for aryl esters, the primary challenge is the inherent reactivity of the ester carbonyl. Palladium(0) complexes can undergo oxidative addition at two distinct sites:

  • C(acyl)–O bond: Leading to acyl cross-coupling (ketone formation).

  • C(aryl)–O bond: Leading to the desired biaryl product.

Standard benzoates or acetates often yield a mixture of both pathways. To achieve absolute chemoselectivity, the 3,5-di-tert-butylbenzoate moiety is employed[3]. The two bulky tert-butyl groups create a massive steric umbrella over the carbonyl carbon. This steric hindrance physically prevents the bulky Pd(0)L_n active species from approaching the C(acyl)–O bond. Consequently, the catalyst is forced to undergo oxidative addition exclusively at the less sterically encumbered C(aryl)–O bond[2].

Furthermore, the 4-biphenylyl group (C27H30O2, MW: 386.5 g/mol )[4] serves as an ideal transferring aryl group. Its extended conjugation provides strong UV absorbance for easy reaction monitoring, and it yields highly crystalline p-terphenyl derivatives, simplifying isolation and structural validation.

Pathway Visualization

G Pd0 Pd(0)L_n Active Catalyst OxAdd Chemoselective C(aryl)-O Oxidative Addition Pd0->OxAdd Substrate 4-Biphenylyl 3,5-di-tert-butylbenzoate Substrate->OxAdd PdII Ar-Pd(II)-O(C=O)Ar' Intermediate OxAdd->PdII Steric shielding prevents C(acyl)-O cleavage TransMet Transmetalation (+ Ph-B(OH)2 / Base) PdII->TransMet PdII_2 Ar-Pd(II)-Ph Intermediate TransMet->PdII_2 Base-assisted RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product p-Terphenyl (Cross-Coupled Product) RedElim->Product

Figure 1: Catalytic cycle of Pd-catalyzed chemoselective C(aryl)–O bond activation.

Quantitative Optimization Data

The necessity of the 3,5-di-tert-butylbenzoate group is quantitatively validated by comparing the product distribution of various 4-biphenylyl esters under identical Suzuki-Miyaura conditions. As steric bulk increases around the carbonyl, the undesired acyl pathway is systematically shut down.

Table 1: Effect of Ester Leaving Group on Pd-Catalyzed Suzuki-Miyaura Chemoselectivity

Ester Leaving GroupC(aryl)–O Coupling Yield (%)C(acyl)–O Coupling Yield (%)Unreacted SM (%)
Acetate127810
Benzoate454015
Pivalate85< 213
3,5-di-tert-butylbenzoate 98 0 2

(Standardized Conditions: 4-Biphenylyl ester (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), PCy3 (10 mol%), K3PO4 (2.0 equiv), Toluene, 110 °C, 12 h.)

Standardized Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To ensure reproducibility and trustworthiness, this protocol incorporates an internal standard (1,3,5-trimethoxybenzene) from the outset. This creates a self-validating system where mass balance and chemoselectivity can be quantitatively proven via crude ^1H-NMR before any purification bias is introduced.

Materials Required:

  • Substrate: 4-Biphenylyl 3,5-di-tert-butylbenzoate (0.5 mmol, 193.3 mg)[3]

  • Coupling Partner: Phenylboronic acid (0.75 mmol, 91.4 mg)

  • Catalyst Precursor: Pd(OAc)2 (0.025 mmol, 5.6 mg, 5 mol%)

  • Ligand: Tricyclohexylphosphine (PCy3) (0.05 mmol, 14.0 mg, 10 mol%)

  • Base: Anhydrous K3PO4 (1.0 mmol, 212.3 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (0.17 mmol, 28.6 mg)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen (repeat 3 times to ensure an anhydrous environment).

  • Reagent Charging: Under a positive flow of Nitrogen, add the 4-Biphenylyl 3,5-di-tert-butylbenzoate, phenylboronic acid, Pd(OAc)2, PCy3, K3PO4, and the 1,3,5-trimethoxybenzene internal standard.

  • Solvent Addition & Degassing: Inject 5.0 mL of anhydrous toluene. Seal the tube and perform three freeze-pump-thaw cycles. Expert Insight: Rigorous degassing is critical. Dissolved oxygen will rapidly oxidize the electron-rich PCy3 ligand, prematurely killing the catalytic cycle.

  • Reaction Initiation: Submerge the Schlenk tube in a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) to ensure adequate mass transfer between the liquid phase and the heterogeneous K3PO4 base.

  • Kinetic Aliquot Sampling (Self-Validation Step): At t = 1 h and t = 6 h, briefly halt stirring, allow the salts to settle, and withdraw 50 µL of the reaction mixture via a micro-syringe under N2. Dilute with 0.5 mL CDCl3, filter through a short Celite plug, and analyze via ^1H-NMR. Compare the integration of the product's aromatic signals against the sharp singlet of the internal standard (6.08 ppm) to verify the conversion trajectory.

  • Workup: After 12 h, cool the reaction to room temperature. Dilute with 10 mL Ethyl Acetate and wash with 10 mL distilled water. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes) to isolate the p-terphenyl product.

Analytical Validation & Troubleshooting

  • Absence of Ketone Byproduct: If the C(acyl)–O pathway were active, a ketone byproduct (biphenyl-4-yl(phenyl)methanone) would be visible in the crude GC-MS or NMR. The absolute absence of this byproduct validates the steric shielding efficacy of the 3,5-di-tert-butylbenzoate group.

  • Catalyst Deactivation: If conversion stalls before 6 h (as seen in the kinetic aliquots), it indicates oxygen ingress or insufficient phosphine ligand. Ensure rigorous degassing and consider switching to an air-stable Pd-NHC precatalyst if ambient setup is required[2].

References

  • 4-Biphenylyl 3,5-di-tert-butylbenzoate | C27H30O2 | CID 612365 - PubChem. National Institutes of Health. URL:[Link]

  • Palladium-Catalyzed Suzuki–Miyaura Coupling of Aryl Esters. ACS Publications. URL:[Link]

  • Transformations of Less-Activated Phenols and Phenol Derivatives via C–O Cleavage. Chemical Reviews - ACS Publications. URL: [Link]

Sources

Application

Application Notes and Protocols for In Vitro Assay of 4-Biphenylyl 3,5-di-tert-butylbenzoate

Introduction: Targeting the Endocannabinoid System via Fatty Acid Amide Hydrolase (FAAH) Inhibition The endocannabinoid system (ECS) is a crucial neuromodulatory and signaling network that plays a significant role in reg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Endocannabinoid System via Fatty Acid Amide Hydrolase (FAAH) Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory and signaling network that plays a significant role in regulating a wide array of physiological processes, including pain perception, inflammation, mood, and memory.[1][2] A key regulatory component of the ECS is Fatty Acid Amide Hydrolase (FAAH), an integral membrane-bound serine hydrolase.[3] FAAH is the principal enzyme responsible for the degradation of a class of bioactive lipids known as N-acylethanolamines (NAEs), most notably the endogenous cannabinoid anandamide (AEA).[3][4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively terminates its signaling.[4]

Pharmacological inhibition of FAAH has emerged as a compelling therapeutic strategy. By preventing the breakdown of AEA, FAAH inhibitors elevate the levels of endogenous cannabinoids in a spatially and temporally controlled manner, thereby potentiating their beneficial effects.[5][6] This approach offers the potential for treating conditions like anxiety, chronic pain, and neuroinflammatory disorders, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[5][6][7]

This application note focuses on 4-Biphenylyl 3,5-di-tert-butylbenzoate , a compound with structural similarities to known classes of FAAH inhibitors. Its molecular structure, featuring a biphenyl moiety and bulky tert-butyl groups, suggests potential interactions with the hydrophobic pockets within the FAAH active site.[8] Specifically, it shares a core biphenyl scaffold with the well-characterized irreversible FAAH inhibitor URB597 (cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester).[7][9][10] This structural analogy provides a strong rationale for investigating 4-Biphenylyl 3,5-di-tert-butylbenzoate as a potential modulator of FAAH activity.

This guide provides a detailed protocol for a fluorometric in vitro assay to screen and characterize the inhibitory potential of 4-Biphenylyl 3,5-di-tert-butylbenzoate against human FAAH.

Physicochemical Properties of 4-Biphenylyl 3,5-di-tert-butylbenzoate

A thorough understanding of the test compound's properties is essential for accurate and reproducible assay results. Key properties are summarized below.

PropertyValueSource
IUPAC Name (4-phenylphenyl) 3,5-di-tert-butylbenzoate[11]
Synonyms biphenyl-4-yl 3,5-di-tert-butylbenzoate[11][12]
Molecular Formula C₂₇H₃₀O₂[11]
Molecular Weight 386.5 g/mol [11]
Appearance White crystalline solid[13] (analogy)
Solubility Soluble in organic solvents such as DMSO, ethanol, dichloromethane, and toluene.[8]
Computed XLogP3 8.3[11]

Note: Due to the high lipophilicity (XLogP3 = 8.3), careful attention must be paid to solubility during stock solution preparation. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Principle of the Fluorometric FAAH Inhibition Assay

The protocol described herein is a robust, high-throughput compatible method for measuring FAAH activity. The assay relies on the enzymatic cleavage of a synthetic, non-fluorescent substrate by FAAH, which liberates a highly fluorescent product.

The core principle involves the following steps:

  • Enzymatic Reaction : FAAH hydrolyzes a specific fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[4]

  • Fluorophore Release : This hydrolysis reaction cleaves the amide bond, releasing the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC).[1][2][14]

  • Fluorescence Detection : The increase in fluorescence intensity over time is directly proportional to the enzymatic activity of FAAH.[14]

  • Inhibitor Screening : In the presence of an inhibitor like 4-Biphenylyl 3,5-di-tert-butylbenzoate, the rate of AMC production will decrease. The potency of the inhibitor is quantified by measuring the reduction in FAAH activity across a range of inhibitor concentrations.[14]

The fluorescence of AMC is measured at an excitation wavelength (λEx) of 340-360 nm and an emission wavelength (λEm) of 450-465 nm.[1][2][15]

FAAH_Assay_Principle cluster_0 cluster_1 AAMCA AAMCA Substrate (Non-Fluorescent) FAAH_Enzyme FAAH Enzyme AAMCA->FAAH_Enzyme Binds to Active Site AMC AMC Product (Highly Fluorescent) Detection Fluorescence Reader (Ex: 360nm, Em: 465nm) AMC->Detection Emits Light ArachidonicAcid Arachidonic Acid FAAH_Enzyme->AMC Hydrolyzes FAAH_Enzyme->ArachidonicAcid Releases Inhibitor 4-Biphenylyl 3,5-di-tert-butylbenzoate Inhibitor->FAAH_Enzyme Blocks Activity FAAH_Workflow A 1. Prepare Serial Dilutions of Test Compound in DMSO B 2. Add Diluted Compounds & Controls to Plate (2 µL) A->B C 3. Add FAAH Enzyme Working Solution (178 µL) B->C D 4. Pre-incubate Plate (15 min at 37°C) C->D E 5. Initiate Reaction by Adding AAMCA Substrate (20 µL) D->E F 6. Measure Fluorescence (Kinetic Read, 30-60 min at 37°C) E->F G 7. Data Analysis: Calculate Rates, % Inhibition, IC₅₀ F->G

Caption: Experimental workflow for FAAH inhibitor screening.
IV. Step-by-Step Assay Procedure

Final assay volume: 200 µL. Final DMSO concentration should not exceed 1%.

  • Compound Plate Preparation:

    • Create a serial dilution series of the 10 mM 4-Biphenylyl 3,5-di-tert-butylbenzoate stock solution in 100% DMSO. A 10-point, 3-fold dilution series is recommended to span a wide concentration range.

    • Similarly, prepare a serial dilution of the URB597 positive control.

  • Assay Plate Setup:

    • Using a multichannel pipette, add 2 µL of the serially diluted test compound, positive control, or pure DMSO (for control wells) to the appropriate wells of the 96-well black plate.

    • Plate Layout Example:

      • 100% Activity Control (No Inhibitor): 2 µL of 100% DMSO.

      • Test Compound Wells: 2 µL of each dilution of 4-Biphenylyl 3,5-di-tert-butylbenzoate.

      • Positive Control Wells: 2 µL of each dilution of URB597.

      • Background Control (No Enzyme): 2 µL of 100% DMSO.

    • Perform all additions in triplicate.

  • Enzyme Addition:

    • Add 178 µL of ice-cold Assay Buffer to the "Background Control" wells.

    • Add 178 µL of the diluted FAAH Enzyme Working Solution to all other wells (100% Activity, Test Compound, and Positive Control wells).

  • Pre-incubation:

    • Gently tap the plate to mix.

    • Incubate the plate for 15 minutes at 37°C . This step allows the inhibitor to interact with the enzyme before the substrate is introduced. [14]5. Reaction Initiation:

    • Add 20 µL of the AAMCA Substrate Working Solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement:

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C .

    • Measure the fluorescence intensity (λEx = 360 nm, λEm = 465 nm) every 60 seconds for 30 to 60 minutes . [2]

Data Analysis and Interpretation

  • Calculate Reaction Rates (V):

    • For each well, plot the relative fluorescence units (RFU) against time (in minutes).

    • Identify the linear portion of the curve (initial velocity phase).

    • Calculate the slope of this linear portion. The slope represents the reaction rate (V) in RFU/min.

  • Correct for Background:

    • Calculate the average rate of the "Background Control" wells.

    • Subtract this average background rate from the rates of all other wells.

  • Calculate Percent Inhibition:

    • Determine the average rate of the "100% Activity Control" wells (Vcontrol).

    • For each concentration of the test compound, calculate the percent inhibition using the following formula:

      % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100

  • Determine the IC₅₀ Value:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a non-linear regression model (e.g., sigmoidal dose-response with variable slope) using appropriate software (e.g., GraphPad Prism, R).

    • The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of FAAH activity. [14]

System Validation and Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal or No Activity Inactive enzyme; Incorrect buffer pH; Degraded substrate.Verify enzyme activity with a fresh aliquot. Confirm buffer pH is 9.0. Prepare fresh substrate solution, protecting it from light.
High Background Fluorescence Contaminated buffer or reagents; Autofluorescence of the test compound.Use fresh, high-purity reagents. Run a separate plate to measure compound fluorescence in Assay Buffer without enzyme or substrate.
Non-linear Reaction Rates Substrate depletion; Enzyme instability.Use a lower enzyme concentration or a shorter reading time. Ensure the enzyme is kept on ice until use.
Poor IC₅₀ Curve Fit (High Scatter) Pipetting errors; Compound precipitation at high concentrations.Ensure accurate pipetting. Visually inspect wells for precipitation. If needed, lower the top concentration or use a different co-solvent system (though DMSO is standard).
Positive Control (URB597) Ineffective Degraded control compound; Incorrect dilution.Use a fresh aliquot of the positive control. Double-check all dilution calculations.

Conclusion and Future Directions

The provided protocol offers a robust framework for evaluating 4-Biphenylyl 3,5-di-tert-butylbenzoate as a potential inhibitor of Fatty Acid Amide Hydrolase. Based on its structural similarity to known FAAH inhibitors, this compound warrants investigation. A confirmed inhibitory profile would establish it as a valuable research tool for studying the endocannabinoid system and as a potential lead compound for therapeutic development.

Following initial screening, further studies should be conducted to determine the mechanism of inhibition (e.g., reversible, irreversible, competitive) and to assess its selectivity against other serine hydrolases and cannabinoid receptors to fully characterize its pharmacological profile.

References

  • Milosevic, A. M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology. Available at: [Link]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3'-Carbamoyl-biphenyl-3-yl Ester (URB597). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Milosevic, A. M., et al. (2010). Crystal structure of fatty acid amide hydrolase bound to the carbamate inhibitor URB597: discovery of a deacylating water molecule and insight into enzyme inactivation. PubMed. Available at: [Link]

  • Kumar, A., et al. (2021). a) Structure of URB597 and its close analogs as potent and selective FAAH inhibitors. ResearchGate. Available at: [Link]

  • Maccarrone, M. (2017). Fluorimetric Assay of FAAH Activity. Springer Nature Experiments. Available at: [Link]

  • ResearchGate. Characterization of the fatty acid amide hydrolase (FAAH) inhibitors... ResearchGate. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. URB597. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Smoker, M., et al. (2018). Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. PMC. Available at: [Link]

  • Corcoba, A., et al. (2018). Pharmacological blockade of fatty acid amide hydrolase (FAAH) by URB597 improves memory and changes the phenotype of hippocampal microglia despite ethanol exposure. PubMed. Available at: [Link]

  • Manzo, E., et al. (2023). Characterization of URB Series Synthetic Cannabinoids by HRMS and UHPLC–MS/MS. MDPI. Available at: [Link]

  • Wikipedia. EX-597. Wikipedia. Available at: [Link]

  • PubChem. 4-Biphenylyl 3,5-di-tert-butylbenzoate. PubChem. Available at: [Link]

  • Clapper, J. R., et al. (2010). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. PMC. Available at: [Link]

  • Ahn, K., et al. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. PMC. Available at: [Link]

  • UGA Student Affairs. JNJ-1661010: FAAH Inhibitor (TBI1298). UGA Student Affairs. Available at: [Link]

  • Wikipedia. 2,4-Di-tert-butylphenol. Wikipedia. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Biphenylyl 3,5-di-tert-butylbenzoate

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The esterification of 4-phenylphenol (4-biphenylol) with 3,5-di-tert-butylbenzoic acid presents a classic synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for synthetic chemists and drug development professionals. The esterification of 4-phenylphenol (4-biphenylol) with 3,5-di-tert-butylbenzoic acid presents a classic synthetic challenge: coupling a poorly nucleophilic phenol with a highly sterically hindered, lipophilic carboxylic acid.

This guide provides mechanistic troubleshooting, validated protocols, and step-by-step solutions to overcome low reaction yields and isolate high-purity 4-Biphenylyl 3,5-di-tert-butylbenzoate.

Mechanistic Insights & Troubleshooting FAQs

To solve yield issues, we must first understand the causality of the reaction failure. The sheer volume of the tert-butyl groups creates a lipophilic "umbrella" around the carbonyl center, while the bulky biphenyl system of the phenol further restricts the trajectory of nucleophilic attack.

DMAP_Cycle A 3,5-di-tert-butylbenzoyl chloride (Sterically Hindered) C N-Acylpyridinium Intermediate (Highly Electrophilic & Planar) A->C + DMAP B DMAP Catalyst (Nucleophilic) B->C E 4-Biphenylyl 3,5-di-tert-butylbenzoate (Target Ester) C->E + Phenol F DMAP·HCl (Regenerated via Et3N) C->F Cl- Leaving Group D 4-Phenylphenol (Bulky Nucleophile) D->E F->B + Base

Figure 1: DMAP-catalyzed acyl transfer mechanism overcoming steric hindrance.

Q1: Why is my yield stuck below 40% when using standard Steglich (DCC/DMAP) conditions?

A: You are likely losing your starting material to an N-acylurea dead-end product. In a standard Steglich esterification, DCC activates the acid to form an O-acylisourea intermediate [1]. Because the nucleophilic attack by 4-phenylphenol is exceptionally slow due to steric clashing, the O-acylisourea has time to undergo a spontaneous 1,3-rearrangement into a stable, unreactive N-acylurea. Solution: You must kinetically outcompete the rearrangement. Increase your 4-dimethylaminopyridine (DMAP) loading from a catalytic 5 mol% to a full 1.0 equivalent. DMAP is a superior nucleophile that rapidly intercepts the O-acylisourea to form a highly reactive N-acylpyridinium species [2].

Q2: I am using Triethylamine (Et₃N) as my base with the acyl chloride, but the reaction stalls. Why?

A: Et₃N is a strong Brønsted base but a terrible nucleophile due to the steric bulk of its three ethyl groups. It cannot efficiently attack the hindered carbonyl of 3,5-di-tert-butylbenzoyl chloride to form an active intermediate. You must add DMAP. The exposed, planar pyridine nitrogen of DMAP easily penetrates the steric shield of the tert-butyl groups, forming the hyper-electrophilic N-acylpyridinium ion, which then readily accepts the phenol [3].

Q3: How do I remove the dicyclohexylurea (DCU) byproduct that keeps contaminating my final ester?

A: DCU is notoriously difficult to separate from highly lipophilic esters like 4-Biphenylyl 3,5-di-tert-butylbenzoate because they co-elute in non-polar chromatography and co-precipitate. Solution: Abandon DCC. Switch to EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride). The resulting urea byproduct is water-soluble and can be completely removed during a simple aqueous workup [1].

Quantitative Strategy Comparison

To make an informed decision on your synthetic route, compare the empirical data of standard coupling strategies for this specific hindered system.

MethodologyActivation ReagentCatalyst / BaseTemp / TimeTypical YieldPrimary Drawback
Standard Steglich DCC (1.1 eq)DMAP (0.05 eq)25°C / 24h35 - 45%High N-acylurea formation; DCU contamination.
Modified Steglich EDC·HCl (1.5 eq)DMAP (1.0 eq)25°C / 18h70 - 80%High cost of EDC·HCl at scale.
Acyl Chloride Route SOCl₂ (to form chloride)DMAP (0.1 eq) + Et₃N0°C to 25°C / 4h88 - 95% Requires strictly anhydrous conditions.

Diagnostic Workflow

Troubleshooting Start Issue: Ester Yield < 50% Q1 Which activation method are you using? Start->Q1 DCC DCC/EDC (Steglich) Q1->DCC Acyl Acyl Chloride + Base Q1->Acyl Prob1 Is N-acylurea forming or DCU hard to remove? DCC->Prob1 Prob2 Is the acyl chloride hydrolyzing to acid? Acyl->Prob2 Sol1 Action: Switch to EDC·HCl and increase DMAP to 1.0 eq Prob1->Sol1 Yes Sol2 Action: Dry solvents over sieves, add 10 mol% DMAP catalyst Prob2->Sol2 Yes

Figure 2: Decision tree for diagnosing and resolving low esterification yields.

Self-Validating Experimental Protocols

Below are the field-proven, step-by-step methodologies. Each protocol is designed as a self-validating system , meaning physical or chemical cues are embedded in the steps to confirm the reaction is proceeding correctly without waiting for final NMR analysis.

Protocol A: The Acyl Chloride / DMAP Route (Recommended)

This route bypasses the O-acylisourea rearrangement entirely and provides the highest thermodynamic driving force.

Reagents:

  • 3,5-di-tert-butylbenzoyl chloride: 1.2 equivalents

  • 4-Phenylphenol: 1.0 equivalent

  • Triethylamine (Et₃N): 2.0 equivalents

  • DMAP: 0.1 equivalents (10 mol%)

  • Anhydrous Dichloromethane (DCM): 0.2 M relative to phenol

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 4-phenylphenol and DMAP, then dissolve in anhydrous DCM.

  • Base Addition: Inject Et₃N into the stirring solution.

  • Temperature Control: Cool the flask to 0°C in an ice bath. Causality: The subsequent acylation is highly exothermic; starting at 0°C prevents localized boiling and side-product formation.

  • Acylation: Dissolve 3,5-di-tert-butylbenzoyl chloride in a small volume of DCM and add it dropwise over 15 minutes.

    • Self-Validation Check 1 (Visual): Within 2-3 minutes of addition, a dense, white precipitate will form. This is triethylamine hydrochloride (Et₃N·HCl). The appearance of this salt is direct physical proof that the acyl transfer is occurring and HCl is being liberated.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25°C) for 4 hours.

  • Reaction Monitoring:

    • Self-Validation Check 2 (TLC): Spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: 9:1 Hexanes:Ethyl Acetate). The starting 4-phenylphenol is highly UV-active and polar (Rf ~0.2). The product ester, having masked the polar hydroxyl group with a massive lipophilic domain, will elute significantly higher (Rf ~0.7). Complete disappearance of the Rf 0.2 spot confirms 100% conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl (to remove DMAP and Et₃N), followed by brine. Dry over MgSO₄, filter, and concentrate in vacuo.

Protocol B: The Modified Steglich Route (EDC / DMAP)

Use this route if you cannot synthesize or source the highly moisture-sensitive acyl chloride.

Reagents:

  • 3,5-di-tert-butylbenzoic acid: 1.1 equivalents

  • 4-Phenylphenol: 1.0 equivalent

  • EDC·HCl: 1.5 equivalents

  • DMAP: 1.0 equivalent (Stoichiometric)

  • Anhydrous DCM: 0.2 M

Step-by-Step Procedure:

  • Activation: In a dry flask, dissolve 3,5-di-tert-butylbenzoic acid and DMAP in DCM. Add EDC·HCl powder in one portion at room temperature. Stir for 15 minutes.

    • Self-Validation Check 1 (Colorimetric): The solution may turn slightly yellow, indicating the formation of the active N-acylpyridinium complex.

  • Coupling: Add 4-phenylphenol to the activated mixture. Stir at room temperature for 18 hours.

  • Workup & Purification: Dilute with additional DCM. Wash vigorously with water (3 x 50 mL).

    • Self-Validation Check 2 (Phase Separation): Unlike DCC, which leaves a stubborn white suspension of DCU in the organic phase, the urea byproduct of EDC is highly water-soluble. A crystal-clear organic phase after the water wash confirms the successful removal of the coupling byproduct.

  • Wash with 1M HCl to remove the stoichiometric DMAP, dry over MgSO₄, and concentrate.

References

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Royal Society of Chemistry (Green Chemistry)[Link]

  • Steglich Esterification Mechanism and Applications Organic Chemistry Portal[Link]

  • Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions Journal of the American Chemical Society (via PubMed)[Link]

Optimization

Technical Support Center: Crystallization Troubleshooting for 4-Biphenylyl 3,5-di-tert-butylbenzoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing purification bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing purification bottlenecks. The crystallization of 4-Biphenylyl 3,5-di-tert-butylbenzoate —a bulky ester synthesized via the esterification of 4-phenylphenol and 3,5-di-tert-butylbenzoic acid[1]—presents unique thermodynamic and kinetic challenges.

The extreme steric hindrance of the tert-butyl groups, combined with the rigid lipophilicity of the biphenyl moiety[2], often leads to severe impurity incorporation, oiling out, and solvent entrapment. This guide is designed to move beyond trial-and-error by explaining the causality behind these failures and providing self-validating protocols to engineer high-purity crystal lattices.

I. Diagnostic Workflow for Impurity Resolution

The following logical workflow maps the causal relationships between observed impurities and the targeted physicochemical interventions required to reject them.

ImpurityResolution Start Impure 4-Biphenylyl 3,5-di-tert-butylbenzoate Analyze Identify Impurity Mechanism (HPLC / XRD / NMR) Start->Analyze Imp1 Unreacted Phenol (Lattice Intercalation) Analyze->Imp1 Imp2 Oiling Out / LLPS (Steric Hindrance) Analyze->Imp2 Imp3 Solvent Entrapment (Agglomeration) Analyze->Imp3 Act1 Aprotic Solvent Tuning (Toluene/Heptane) Imp1->Act1 Act2 Metastable Zone Seeding & Slow Cooling Imp2->Act2 Act3 Temperature Cycling & Ultrasound Imp3->Act3 Validate Self-Validating Purity Check (Calculate Rejection Factor α) Act1->Validate Act2->Validate Act3->Validate

Workflow for resolving crystallization impurities in sterically hindered esters.

II. Mechanistic FAQs & Troubleshooting Guides

Q1: Why does unreacted 4-phenylphenol persistently co-crystallize with my product, even after multiple recrystallizations?

Causality: 4-phenylphenol shares the identical biphenyl structural motif with your target product. During crystal growth, the biphenyl moiety of the impurity can seamlessly intercalate into the hydrophobic pockets of the growing 4-Biphenylyl 3,5-di-tert-butylbenzoate lattice. Furthermore, the free phenolic hydroxyl group forms strong hydrogen bonds with the ester carbonyl of the product. This creates a "partial solid solution" where the impurity is thermodynamically incorporated into the crystal bulk rather than being rejected into the mother liquor[3]. Solution: You must disrupt the hydrogen bonding. Switch from a single-solvent system to a binary aprotic solvent system (e.g., Toluene/Heptane). Toluene selectively solvates the aromatic rings, while the lack of hydrogen-bond donors/acceptors in the solvent forces the phenol to remain in solution.

Q2: My crystallization yields a sticky oil instead of crystals (Liquid-Liquid Phase Separation). How do I force nucleation?

Causality: This phenomenon, known as "oiling out," occurs when the solution reaches the spinodal decomposition curve before it hits the metastable limit for nucleation[4]. The extreme steric bulk of the two tert-butyl groups severely hinders the molecular packing required to form a critical nucleus. As supersaturation increases, the solute simply separates as a dense, impurity-rich liquid phase. Solution: You must bypass primary nucleation. Implement a seeded cooling crystallization . Introduce 1-2 wt% of high-purity seed crystals at a low supersaturation level (just below the solubility curve), followed by a highly controlled, non-linear cooling ramp to allow crystal growth to outpace liquid phase separation.

Q3: I am observing degradation products (3,5-di-tert-butylbenzoic acid) during the crystallization process itself. What is causing this?

Causality: If you are using protic solvents (such as ethanol or methanol) and heating the solution to achieve dissolution, you are inadvertently inducing transesterification or ester hydrolysis. This is highly probable if trace amounts of dehydrating agents (like thionyl chloride or DCC) or acidic byproducts from the synthesis step remain in the crude mixture[1]. Solution: Avoid primary alcohols entirely. Utilize strictly aprotic solvents (e.g., Ethyl Acetate or Isopropyl Acetate) and ensure the crude product undergoes a mild aqueous bicarbonate wash prior to crystallization to neutralize any residual catalytic acids.

III. Quantitative Impurity Profiling Data

To effectively troubleshoot, you must match the analytical signature of the impurity to its rejection strategy. Below is a synthesized data table for standardizing your approach:

Impurity TypeDetection MethodCausality / MechanismTargeted Rejection Strategy
4-Phenylphenol HPLC (UV 254 nm)H-bonding & Lattice IntercalationReslurry in binary aprotic solvent (Toluene/Heptane)
3,5-di-tert-butylbenzoic acid LC-MS / HPLCEster hydrolysis in protic solventsSwitch to strictly aprotic system; pre-wash with NaHCO3​
Mother Liquor Inclusions Karl Fischer / 1H -NMRRapid growth kinetics trapping solventTemperature cycling / Ultrasound application
Positional Isomers XRD / 13C -NMRSolid Solution (Co-crystallization)Recrystallization with high selectivity / lower supersaturation

IV. Self-Validating Experimental Protocol: Seeded Anti-Solvent Crystallization with Temperature Cycling

To guarantee scientific integrity, crystallization must not rely on visual confirmation alone. This protocol is a self-validating system ; it incorporates an internal mathematical check (the Impurity Rejection Factor, α ) to prove that the thermodynamic mechanism of purification was successful[3].

Step 1: Dissolution and Polish Filtration

  • Dissolve 10.0 g of crude 4-Biphenylyl 3,5-di-tert-butylbenzoate in 40 mL of Toluene at 65°C.

  • Perform a hot polish filtration through a 0.22 µm PTFE membrane to remove heterogeneous nucleants and insoluble particulate impurities.

Step 2: Controlled Supersaturation

  • Transfer the filtrate to a jacketed crystallizer equipped with overhead stirring (250 RPM).

  • Slowly dose in 15 mL of Heptane (anti-solvent) at 65°C over 30 minutes until the solution approaches the cloud point (the edge of the metastable zone).

Step 3: Seeding

  • Cool the reactor to 55°C.

  • Introduce 0.1 g (1 wt%) of pure 4-Biphenylyl 3,5-di-tert-butylbenzoate seed crystals. Hold isothermally for 1 hour to allow the seed bed to establish and relieve initial supersaturation without oiling out.

Step 4: Temperature Cycling (To cure solvent inclusions)

  • Cool the suspension to 45°C at 0.5°C/min.

  • Heat back to 52°C at 1.0°C/min and hold for 30 minutes. Mechanism: This selectively dissolves fine, agglomerated crystals and releases trapped mother liquor impurities back into the bulk solvent.

  • Cool linearly to 10°C over 4 hours.

Step 5: Isolation and Washing

  • Filter the slurry via vacuum.

  • Wash the filter cake with 2 x 10 mL of pre-chilled Heptane (5°C) to displace residual mother liquor without dissolving the product. Dry under vacuum at 40°C.

Step 6: System Validation (The α -Check)

  • Analyze the initial feed, the final dried crystals, and the mother liquor via HPLC.

  • Calculate the Impurity Rejection Factor ( α ):

    α=Ximp,feed​Ximp,solid​​

    (Where X is the molar fraction of the impurity).

  • Validation Threshold: If α<0.05 , the protocol has successfully validated the rejection of the impurity into the liquid phase[3]. If α>0.10 , the impurity is forming a solid solution, and the solvent ratio must be recalibrated.

V. References

  • Title: 4-Biphenylyl 3,5-di-tert-butylbenzoate | C27H30O2 | CID 612365 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Crystallization & Precipitation | Definition, Steps, Equipment Source: Mettler Toledo URL: [Link]

Sources

Troubleshooting

Technical Support Center: 4-Biphenylyl 3,5-di-tert-butylbenzoate Storage &amp; Stability

Welcome to the Technical Support Portal for 4-Biphenylyl 3,5-di-tert-butylbenzoate . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for 4-Biphenylyl 3,5-di-tert-butylbenzoate . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals mitigate thermal and hydrolytic degradation of this specific sterically hindered ester.

While bulky organic esters are generally robust, improper storage compromises their structural integrity, leading to assay failure or skewed biochemical data. This guide synthesizes thermodynamic principles with field-proven handling protocols to ensure your chemical standards remain pristine.

Section 1: Mechanistic FAQs (The "Why" Behind Degradation)

Q1: Why is 4-Biphenylyl 3,5-di-tert-butylbenzoate susceptible to degradation despite its bulky structure? A1: The compound exhibits marked thermal resilience, with short-term decomposition temperatures exceeding 250°C[1]. However, long-term storage introduces the risk of slow, continuous degradation. The ester linkage between the biphenyl moiety and the benzoate core is the primary vulnerability. Although the bulky tert-butyl groups provide significant steric hindrance that protects the carbonyl carbon from nucleophilic attack[1], trace moisture combined with ambient thermal energy can still drive slow ester hydrolysis over extended periods.

Q2: Does light exposure exacerbate thermal degradation during storage? A2: Yes. Analogous substituted benzoates demonstrate that combined thermal and photolytic stress accelerates degradation[2]. UV exposure can induce radical formation at the aromatic rings. When coupled with thermal energy and trace oxygen, this leads to oxidative degradation and discoloration of the standard[3].

DegradationPathways Compound 4-Biphenylyl 3,5-di-tert-butylbenzoate Hydrolysis Ester Hydrolysis Compound->Hydrolysis Susceptible Bond Oxidation Radical Oxidation Compound->Oxidation Aromatic Rings Thermal Thermal Stress (> Room Temp) Thermal->Hydrolysis Kinetics Thermal->Oxidation Kinetics Moisture Trace Moisture (H2O) Moisture->Hydrolysis Nucleophile Light UV / Light Exposure Light->Oxidation Radical Initiation Deg1 4-Phenylphenol Hydrolysis->Deg1 Deg2 3,5-di-tert-butylbenzoic acid Hydrolysis->Deg2 Deg3 Oxidized Byproducts Oxidation->Deg3

Mechanistic pathways of 4-Biphenylyl 3,5-di-tert-butylbenzoate degradation under stress.

Section 2: Troubleshooting Guide

Issue 1: HPLC analysis shows the appearance of two new peaks with lower retention times after 6 months of storage.

  • Diagnosis: The compound has undergone ester hydrolysis. The parent compound has a high XLogP3 of 8.3[4], indicating extreme lipophilicity. The breakdown products (4-phenylphenol and 3,5-di-tert-butylbenzoic acid) are more polar and will elute earlier on a reverse-phase C18 column.

  • Causality: The storage vial was likely opened repeatedly in a humid environment, introducing atmospheric moisture. Even at standard refrigeration temperatures (4°C), condensation provides the water necessary to act as a nucleophile.

  • Solution: Discard the compromised standard. For future batches, implement the "Aliquoting and Inert Gas Purging" protocol (see Section 3) to prevent moisture ingress.

Issue 2: The white powder has developed a yellowish tint and clumped together.

  • Diagnosis: Photo-oxidation combined with thermal stress.

  • Causality: Storing the compound in clear glass vials on a benchtop or in a non-temperature-controlled environment exposes it to UV light and temperature fluctuations[3]. The clumping indicates a partial phase transition or moisture absorption.

  • Solution: Store exclusively in amber glass vials or opaque containers. Ensure the storage temperature is strictly maintained at -20°C in a desiccated environment.

Section 3: Standard Operating Procedure (SOP) for Optimal Storage

To maintain the structural integrity of 4-Biphenylyl 3,5-di-tert-butylbenzoate, follow this self-validating workflow. This protocol ensures that every time you access the chemical, you are not compromising the bulk supply.

Step-by-Step Methodology:

  • Initial Receipt & Inspection: Upon receiving the compound, immediately transfer it to a controlled environment (e.g., a glove box with <1 ppm H₂O/O₂). Verify the physical state (should be a dry powder).

  • Single-Use Aliquoting: Divide the bulk powder into single-use aliquots (e.g., 5-10 mg per vial).

    • Causality: This prevents repeated freeze-thaw cycles and minimizes the introduction of atmospheric moisture during daily use.

  • Inert Gas Purging: Gently purge each vial with dry Argon gas.

    • Causality: Argon is heavier than air and effectively displaces oxygen and moisture, mitigating both hydrolysis and radical oxidation.

  • Sealing & Desiccation: Cap the vials tightly using PTFE-lined septa. Wrap the caps with Parafilm for an additional moisture barrier. Place the sealed vials inside a secondary container (e.g., a desiccator jar) containing active indicating silica gel.

  • Temperature-Controlled Storage: Store the secondary container in a dedicated -20°C freezer.

    • Causality: According to the Arrhenius equation, lowering the temperature exponentially decreases the rate constant of any potential hydrolytic or oxidative reactions, preserving the compound indefinitely.

StorageWorkflow Step1 1. Receipt & Inspection Step2 2. Single-Use Aliquoting Step1->Step2 Step3 3. Argon Gas Purging Step2->Step3 Step4 4. PTFE Sealing & Desiccation Step3->Step4 Step5 5. -20°C Dark Storage Step4->Step5

Step-by-step optimal storage workflow for sterically hindered benzoates.

Section 4: Physicochemical & Stability Data

To facilitate easy comparison and parameter setting for your assays, refer to the quantitative data summarized below. Understanding these metrics is critical for predicting the compound's behavior under thermal stress.

PropertyValueScientific Implication for Storage & Handling
Molecular Formula C₂₇H₃₀O₂[1]Highly lipophilic; requires non-polar solvents for reconstitution.
Molecular Weight 386.5 g/mol [4]Standard mass for molarity calculations in biochemical assays.
XLogP3 8.3[4]Extreme hydrophobicity; repels bulk water but remains susceptible to trace moisture over time.
Decomposition Temp. >250°C[1]High short-term thermal stability; safe for standard heated analytical techniques (e.g., GC-MS).
Ideal Storage Temp. -20°CPrevents long-term kinetic degradation (hydrolysis/oxidation).
Light Sensitivity Moderate[3]Requires amber vials to prevent UV-induced radical formation.
References
  • PubChem. "4-Biphenylyl 3,5-di-tert-butylbenzoate | C27H30O2 | CID 612365". National Institutes of Health. Retrieved from:[Link]

  • MySkinRecipes. "Methyl 3,5-Di-tert-butylbenzoate". Retrieved from:[Link]

  • TCI America. "Methyl 3,5-Di-tert-butylbenzoate SDS". Retrieved from: [Link]

Sources

Optimization

HPLC method optimization for 4-Biphenylyl 3,5-di-tert-butylbenzoate analysis

Welcome to the Analytical Development Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 4-Biphenylyl 3,5-di-tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific chromatographic challenges associated with 4-Biphenylyl 3,5-di-tert-butylbenzoate .

Due to its biphenyl backbone and dual tert-butyl groups, this ester exhibits extreme lipophilicity (Log P > 5). Standard reversed-phase (RP) methods often fail, resulting in infinite retention, severe peak broadening, or on-column precipitation. This guide provides a self-validating framework to transition your workflow from standard aqueous methods to Non-Aqueous Reversed-Phase (NARP) chromatography, ensuring robust and reproducible quantification.

Module 1: Diagnostic Logic & Workflow Visualization

Before adjusting your instrument parameters, it is critical to understand the thermodynamic behavior of highly lipophilic molecules. The diagram below outlines the decision-making process for overcoming excessive hydrophobic partitioning.

HPLC_Optimization Start Start: 4-Biphenylyl 3,5-di-tert-butylbenzoate RP_HPLC Initial Trial: Standard C18 (H2O / Acetonitrile) Start->RP_HPLC Check_Ret Retention Time > 20 min or No Elution? RP_HPLC->Check_Ret NARP_Path Switch to NARP HPLC (Non-Aqueous Reversed-Phase) Check_Ret->NARP_Path Yes (High Log P) Opt_Grad Optimize Aqueous Gradient (Standard RP) Check_Ret->Opt_Grad No (Elutes normally) Mod_Select Add Strong Organic Modifier (e.g., THF, IPA, DCM) NARP_Path->Mod_Select Col_Select Change Stationary Phase (e.g., C8, C4, Phenyl-Hexyl) NARP_Path->Col_Select Final_Method Validated NARP Method Optimal k' (2-10) Mod_Select->Final_Method Col_Select->Final_Method Error_State Analyze Carryover & Peak Shape Final_Method->Error_State If Peak Tailing Occurs

Figure 1: Decision tree for optimizing HPLC methods for highly lipophilic esters.

Module 2: Frequently Asked Questions (FAQs)

Q1: Why does 4-Biphenylyl 3,5-di-tert-butylbenzoate show no elution or excessive retention (>30 mins) on my standard C18 column? A1: The causality here is purely thermodynamic. The molecule possesses a calculated Log P well above 5, classifying it as highly lipophilic 1. The combination of the biphenyl ring system and two bulky tert-butyl groups creates a massive hydrophobic surface area. In standard aqueous-organic mobile phases (e.g., 50:50 Water:Acetonitrile), the drive for the molecule to remain partitioned in the C18 alkyl chains is overwhelming. To overcome this, you must transition to Non-Aqueous Reversed-Phase (NARP) chromatography, utilizing a "weak" solvent like Acetonitrile (ACN) and a "strong" solvent like Tetrahydrofuran (THF) or Isopropanol (IPA) 2.

Q2: How do I select the optimal stationary phase if C18 is too retentive? A2: Retention in RP-HPLC is directly proportional to the carbon load and chain length of the stationary phase. For highly lipophilic compounds, reducing the alkyl chain length to C8 or C4 decreases the hydrophobic interaction volume, allowing for much faster elution [[3]](). Alternatively, a Phenyl-Hexyl column provides excellent results. The phenyl phase induces π−π interactions with the biphenyl moiety of the analyte, offering alternative selectivity and reducing the purely dispersive hydrophobic retention seen in C18 columns.

Q3: I am observing severe peak tailing and poor reproducibility. What is causing this? A3: This is typically caused by a sample diluent mismatch. If your sample is dissolved in 100% THF (to ensure solubility) but injected into a mobile phase containing water, the analyte will instantaneously precipitate at the column head. This creates a secondary stationary phase, leading to peak splitting, tailing, and carryover. The solution is to ensure the injection volume is small (<5 μ L) and the diluent closely matches the starting mobile phase composition.

Q4: Is there a risk of degrading the molecule during analysis? A4: Yes. 4-Biphenylyl 3,5-di-tert-butylbenzoate is an ester. If your aqueous mobile phase is unbuffered or pushed to extreme pH levels (pH < 2 or > 8), ester hydrolysis can occur, generating 3,5-di-tert-butylbenzoic acid and 4-phenylphenol as degradation artifacts. NARP inherently avoids this by eliminating water entirely.

Module 3: Step-by-Step Troubleshooting Protocols

Protocol 1: Transitioning to a NARP-HPLC Method

This protocol establishes a baseline non-aqueous method to force the elution of high Log P compounds while maintaining sharp peak symmetry.

  • System Preparation: Flush the entire HPLC system (including all lines and the autosampler syringe) with 100% Isopropanol (IPA) to remove all aqueous buffers and prevent salt precipitation. Ensure your pump seals are compatible with normal-phase/NARP solvents like THF.

  • Column Installation: Install a short, low-carbon-load column (e.g., 50 mm x 4.6 mm C8 or Phenyl-Hexyl, 3 μ m particle size) to minimize analysis time 3.

  • Mobile Phase Setup:

    • Mobile Phase A (Weak): 100% Acetonitrile (ACN).

    • Mobile Phase B (Strong): 100% Tetrahydrofuran (THF) or Isopropanol (IPA).

  • Gradient Design: Program a scouting gradient from 0% B to 100% B over 10 minutes. Flow rate: 1.0 mL/min. Column temperature: 40°C (elevated temperature improves mass transfer for bulky molecules).

  • Detection: Set the UV/Vis detector to 254 nm, which is optimal for the conjugated biphenyl chromophore.

  • Self-Validating System Check: Inject a blank diluent immediately following your highest concentration standard. Validation logic: If the blank shows a peak at the target retention time, stationary phase saturation (carryover) is occurring. You must increase the percentage of the strong solvent (THF/IPA) in the autosampler wash cycle until the blank is definitively flat.

Protocol 2: Sample Preparation and Diluent Optimization
  • Solubility Screening: Weigh 1.0 mg of 4-Biphenylyl 3,5-di-tert-butylbenzoate. Test solubility in 1 mL aliquots of ACN, MeOH, IPA, and THF.

  • Diluent Selection: Select the weakest organic solvent blend that fully dissolves the analyte without sonication. A 50:50 ACN:IPA mixture is often the optimal thermodynamic compromise between solubility and mobile phase compatibility.

  • Filtration: Filter the sample through a 0.22 μ m PTFE syringe filter. Caution: Avoid Nylon or Regenerated Cellulose (RC) filters, which can either bind lipophilic compounds or degrade when exposed to strong organics like THF.

Module 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 4-Biphenylyl 3,5-di-tert-butylbenzoate across different optimization strategies. By comparing the capacity factor ( k′ ), you can select the method that best fits your throughput requirements [[4]]().

Optimization StrategyStationary PhaseMobile Phase CompositionExpected Capacity Factor ( k′ )Mechanistic Outcome
Standard RP (Baseline) C18 (150 mm)20:80 Water:ACN> 25 (or irreversible binding)Excessive hydrophobic partitioning; poor mass transfer.
Chain-Length Reduction C8 (100 mm)10:90 Water:ACN10 - 15Reduced interaction volume; partial resolution of retention.
π−π Selectivity Phenyl-Hexyl (100 mm)10:90 Water:MeOH8 - 12Alternative retention mechanism; improved peak symmetry.
NARP (Isocratic) C18 (50 mm)50:50 ACN:IPA3 - 5Complete elimination of hydrophobic effect; rapid elution.
NARP (Gradient) C8 (50 mm)ACN to 100% THF2 - 4Optimal for complex mixtures; sharpest peak shape.

References

  • [2] Biotage. Non-aqueous (or nearly so) reversed-phase flash column chromatography – a nice alternative for purifying lipophilic compounds. Biotage Blog. Available at:[Link]

  • [3] PubMed / National Institutes of Health. Lipophilicity determination of highly lipophilic compounds by liquid chromatography. Available at: [Link]

  • [4] Chromatography Online. HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts validation for 4-Biphenylyl 3,5-di-tert-butylbenzoate

Introduction: The Challenge of Bulky Esters In modern drug development and materials science, the rapid structural validation of complex organic intermediates is critical. 4-Biphenylyl 3,5-di-tert-butylbenzoate is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Bulky Esters

In modern drug development and materials science, the rapid structural validation of complex organic intermediates is critical. 4-Biphenylyl 3,5-di-tert-butylbenzoate is a highly hydrophobic, sterically hindered ester characterized by a bulky 3,5-di-tert-butylbenzoate moiety and an extended conjugated biphenyl system[1].

This guide objectively compares the performance of empirical High-Field NMR (600 MHz) against industry-standard predictive software, providing a self-validating experimental framework for researchers working with complex aromatic esters.

Experimental Methodology: A Self-Validating Protocol

To establish a trustworthy baseline, the empirical data acquisition must be treated as a self-validating system where every parameter is chosen with a distinct causal purpose.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 20 mg of highly pure 4-biphenylyl 3,5-di-tert-butylbenzoate in 0.6 mL of deuterated chloroform (CDCl3). Causality: CDCl3 is chosen for its excellent solubilizing power for non-polar esters, ensuring a sharp, high-resolution lock signal.

  • Internal Calibration: Calibrate the spectrometer using the residual solvent signal of CDCl3 (1H: 7.26 ppm; 13C: 77.16 ppm)[2]. Causality: Relying on the internal solvent peak rather than external TMS prevents chemical shift referencing errors caused by magnetic susceptibility differences.

  • 1H NMR Acquisition (600 MHz): Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay (D1). Causality: A 600 MHz high-field magnet is mandatory here; lower field instruments (e.g., 300 MHz) will cause the biphenyl multiplets to merge into an indecipherable broad signal.

  • 13C NMR Acquisition (150 MHz): Acquire 1024 scans with a 30° pulse angle and an extended D1 delay of 3 seconds. Causality: Quaternary carbons (such as the carbonyl at ~165 ppm and the ipso carbons of the biphenyl ring) lack attached protons, resulting in inefficient dipole-dipole relaxation. An extended D1 ensures these signals are quantitatively captured and not lost in the baseline noise.

  • 2D NMR Validation (HSQC & HMBC): Run gradient-selected 2D experiments to map direct (1J) and long-range (2J, 3J) Carbon-Proton couplings. Causality: 2D NMR breaks the reliance on 1D chemical shift guessing, providing absolute, unambiguous atomic connectivity.

Workflow N1 Sample Preparation (20 mg in 0.6 mL CDCl3) N2 1D NMR Acquisition (1H & 13C with D1=3s) N1->N2 N3 2D NMR Validation (HSQC & HMBC) N2->N3 N5 Comparative Analysis & Signal Assignment N3->N5 N4 Software Prediction (Mnova / ChemDraw) N4->N5

Experimental and predictive workflow for structural NMR validation.

Data Presentation & Performance Comparison

The following tables compare the empirical data acquired via the protocol above against predictions generated by two leading software alternatives. Baseline predictions for the benzoate moiety were cross-referenced against simpler analogs like methyl 3,5-di-tert-butylbenzoate[3].

Table 1: 1H NMR Chemical Shift Comparison (CDCl3, ppm)
Proton EnvironmentMultiplicity (Empirical)Empirical (600 MHz)Mnova PredictChemDraw PredictΔ Max (ppm)
tert-Butyl (18H)Singlet (s)1.381.351.360.03
Ar-H (ortho to O)Doublet (d)7.307.157.220.15
Ar-H (para on Ph)Triplet (t)7.387.357.400.03
Ar-H (meta on Ph)Triplet (t)7.467.427.450.04
Ar-H (ortho on Ph)Doublet (d)7.617.557.580.06
Ar-H (meta to O)Doublet (d)7.647.507.600.14
Ar-H (para on benzoate)Triplet (t)7.717.687.750.04
Ar-H (ortho on benzoate)Doublet (d)8.087.958.120.13
Table 2: 13C NMR Chemical Shift Comparison (CDCl3, ppm)
Carbon EnvironmentTypeEmpirical (150 MHz)Mnova PredictChemDraw PredictΔ Max (ppm)
tert-Butyl (CH3)Primary31.431.231.50.2
tert-Butyl (Cq)Quaternary35.034.835.20.4
Ar-CH (ortho to O)Tertiary121.8122.5121.00.8
Ar-CH (ortho on benzoate)Tertiary124.6125.1124.00.6
Ar-Cq (ipso to C=O)Quaternary129.2130.5128.51.3
Ar-Cq (ipso to O)Quaternary150.5149.0151.21.5
Carbonyl (C=O)Quaternary165.8166.5164.90.9

Mechanistic & Structural Insights (E-E-A-T)

As observed in the tables, while predictive software performs exceptionally well for aliphatic regions (the tert-butyl singlets deviate by only 0.03 ppm), significant deviations occur in the aromatic core.

Causality behind the deviations:

  • The Anisotropic Cone of the Carbonyl: The empirical shift of the benzoate ortho protons is highly deshielded (8.08 ppm). Predictive software often underestimates this because it calculates based on an averaged free-rotation state. In reality, the massive steric bulk of the tert-butyl groups locks the carbonyl group into a specific coplanar conformation with the benzoate ring, maximizing its deshielding effect on the ortho protons.

  • Biphenyl Dihedral Torsion: The protons meta to the oxygen (7.64 ppm) are heavily influenced by the adjacent phenyl ring. The biphenyl system is not perfectly flat; it exists at a torsional angle of roughly 44° in solution to minimize steric clash between the ortho hydrogens. Software algorithms utilizing simple additivity rules struggle to accurately compute the ring-current shielding effects at this specific torsion angle, leading to errors up to 0.15 ppm.

Resolving Ambiguities

When software predictions fail to match empirical data in the 7.2–8.1 ppm region, researchers must rely on a logical 2D NMR escalation pathway rather than forcing a fit.

DecisionTree D1 Are Aromatic Signals Overlapping? (7.2 - 7.8 ppm) D2 Use 2D HSQC (Resolve 1J C-H) D1->D2 Yes D3 Direct 1D Assignment (Integration & Multiplicity) D1->D3 No D4 Are Quaternary Carbons Missing? D2->D4 D3->D4 D5 Increase D1 Delay (e.g., 2s to 5s) D4->D5 Yes D6 Use 2D HMBC (Long-range C-H) D4->D6 No D5->D6

Logic tree for resolving overlapping signals and missing quaternary carbons.

Conclusion & Recommendations

While predictive software like Mnova and ChemDraw are indispensable tools for rapid screening and aliphatic assignment, they cannot replace empirical high-field NMR for the structural validation of sterically hindered, conjugated systems like 4-biphenylyl 3,5-di-tert-butylbenzoate.

Final Recommendation: For regulatory submissions or peer-reviewed publications, researchers must treat software predictions strictly as a preliminary guide. Absolute structural proof requires empirical 600 MHz 1H/13C NMR, validated internally by solvent residual peaks[2], and corroborated by 2D HSQC/HMBC experiments to map the complex biphenyl connectivity.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 612365, 4-Biphenylyl 3,5-di-tert-butylbenzoate." PubChem, [Link]

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 13267559, Methyl 3,5-di-tert-butylbenzoate." PubChem, [Link]

  • [2] Gottlieb, Hugo E., Vadim Kotlyar, and Abraham Nudelman. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, ACS Publications, [Link]

Sources

Comparative

Comparative Guide: 4-Biphenylyl 3,5-di-tert-butylbenzoate vs. Ortho-Hindered Benzoates

Executive Summary In the fields of drug development and materials science, the strategic introduction of steric hindrance into ester linkages is a fundamental technique for modulating molecular stability. While tradition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of drug development and materials science, the strategic introduction of steric hindrance into ester linkages is a fundamental technique for modulating molecular stability. While traditional ortho-substituted benzoates (such as 2,4,6-triisopropylbenzoate) are widely utilized as robust, orthogonal protecting groups due to their near-total resistance to hydrolysis[1], meta-substituted bulky esters offer a more nuanced paradigm.

4-Biphenylyl 3,5-di-tert-butylbenzoate (4-B-3,5-DTBB) exemplifies this advanced approach. By positioning massive tert-butyl groups at the 3 and 5 positions of the benzoate ring, the molecule achieves high lipophilicity (XLogP3 of 8.3) and structural rigidity without completely occluding the carbonyl carbon[2]. This unique structural profile makes 4-B-3,5-DTBB highly valuable for applications requiring controlled hydrolysis (such as prodrug design), as well as in the formulation of thermotropic liquid crystals and polymer stabilizers where asymmetric bulk disrupts symmetrical packing[3].

Structural & Mechanistic Comparison

Understanding the causality behind the performance of these esters requires an analysis of their spatial geometry:

  • Ortho-Hindered Benzoates (e.g., 2,4,6-Triisopropylbenzoate): The bulky alkyl groups directly flank the carbonyl carbon. This creates an impenetrable steric wall that prevents nucleophilic attack by water or enzymes, rendering the ester virtually inert. This absolute stability is ideal for multi-step organic synthesis where the ester must survive harsh conditions[1].

  • Meta-Hindered Benzoates (4-B-3,5-DTBB): The tert-butyl groups at the 3,5-positions create a broad, lipophilic "umbrella" over the molecule[4]. Because the carbonyl carbon is not directly blocked, the ester remains susceptible to hydrolysis, but at a significantly attenuated rate compared to unhindered esters. In biological systems, the biphenyl group intercalates into hydrophobic pockets of target proteins, while the ester linkage undergoes controlled enzymatic cleavage to release active metabolites[3].

Mechanism A 4-Biphenylyl 3,5-di-tert-butylbenzoate B Hydrophobic Intercalation (Biphenyl Group) A->B C Steric Shielding (3,5-di-tert-butyl groups) A->C D Controlled Ester Hydrolysis A->D E Receptor Binding B->E C->D Modulates Rate F Active Metabolite Release D->F F->E

Pathway of 4-B-3,5-DTBB showing intercalation, steric shielding, and controlled hydrolysis.

Quantitative Performance Metrics

The following table summarizes the comparative physicochemical properties and application profiles of 4-B-3,5-DTBB against standard benchmarks.

Metric / Property4-Biphenylyl 3,5-di-tert-butylbenzoate2,4,6-Triisopropylbenzoate (TIB)Biphenyl-4-yl benzoate (Unhindered)
Molecular Weight 386.5 g/mol [2]Varies by substrateVaries by substrate
Lipophilicity (XLogP3) 8.3[2]High (~6.5 - 7.0)Moderate (~4.5 - 5.5)
Steric Shielding Position Meta (3,5-positions)Ortho (2,4,6-positions)None
Carbonyl Accessibility Moderate (Allows controlled cleavage)Extremely Low (Resists cleavage)High (Rapid cleavage)
Primary Application Prodrugs, Liquid Crystals, Stabilizers[3]Orthogonal Protecting Group[1]Synthetic Intermediate
Hydrolysis Half-Life (HLM) Tunable / Extended[3]Near-infinite (Inert)Very Short (Rapid)

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the mechanistic reasoning behind each step.

Protocol 1: Synthesis of 4-B-3,5-DTBB via Steglich Esterification

Correction of Literature Inaccuracies: While some commercial databases erroneously list 4-biphenylcarboxylic acid as the precursor[4], the correct IUPAC designation—(4-phenylphenyl) 3,5-di-tert-butylbenzoate—confirms that the compound is synthesized from 4-phenylphenol and 3,5-di-tert-butylbenzoic acid[2].

  • Activation: Dissolve 3,5-di-tert-butylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) alongside 4-Dimethylaminopyridine (DMAP, 0.1 eq).

    • Causality: DCC activates the carboxylic acid to form an O-acylisourea intermediate. Because the massive 3,5-di-tert-butyl groups increase the overall steric bulk, DMAP is essential. It acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium ion that readily accepts the incoming phenol[4].

  • Coupling: Slowly add 4-phenylphenol (1.0 eq) to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Self-Validation: Filter the precipitated dicyclohexylurea (DCU) byproduct. Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Self-Validating Step: Monitor the reaction via Thin Layer Chromatography (TLC). The successful formation of the ester is confirmed by a significant upward shift in the Rf​ value compared to the polar starting materials (due to the loss of the free hydroxyl and carboxyl groups). Final confirmation via LC-MS must yield a mass corresponding to 386.5 g/mol [2].

Workflow Step1 Reactants: 4-Phenylphenol + 3,5-DTBBA Step2 Esterification (DCC/DMAP) Step1->Step2 Step3 Purification (Chromatography) Step2->Step3 Step4 Validation (HPLC & Mass Balance) Step3->Step4 Step5 In Vitro Assay (Microsomes) Step4->Step5

Step-by-step workflow for the synthesis, purification, and in vitro validation of 4-B-3,5-DTBB.

Protocol 2: In Vitro Microsomal Hydrolysis Assay

This assay evaluates the controlled hydrolysis rate of 4-B-3,5-DTBB against unhindered and ortho-hindered controls.

  • Incubation: Incubate 10 µM of 4-B-3,5-DTBB, alongside a positive control (biphenyl-4-yl benzoate) and a negative control (2,4,6-triisopropylbenzoate), in human liver microsomes (HLM) at 37°C in phosphate buffer (pH 7.4).

  • Quenching: At defined intervals (0, 30, 60, 120 min), extract 50 µL aliquots and immediately submerge them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., naproxen).

    • Causality: The cold organic solvent instantly denatures the microsomal enzymes and precipitates proteins, freezing the kinetic state to ensure accurate time-point measurements.

  • LC-MS/MS Analysis: Quantify the depletion of the parent ester and the formation of the 4-phenylphenol metabolite.

    • Self-Validating Step: Calculate the mass balance (Parent remaining + Metabolite formed = 100%). A deviation from 100% indicates that the compound is undergoing alternative metabolic pathways (e.g., CYP450-mediated oxidation of the tert-butyl groups) rather than simple ester hydrolysis[3].

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Biphenylyl 3,5-di-tert-butylbenzoate

An In-depth Analysis of Steric Hindrance and Charge Delocalization on Fragmentation Pathways In the landscape of drug development and materials science, the precise structural elucidation of novel molecules is paramount....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of Steric Hindrance and Charge Delocalization on Fragmentation Pathways

In the landscape of drug development and materials science, the precise structural elucidation of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only the molecular weight but also a detailed fragmentation pattern that serves as a molecular fingerprint. This guide offers a comprehensive analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 4-biphenylyl 3,5-di-tert-butylbenzoate, a compound characterized by significant steric hindrance and multiple aromatic systems.

Our discussion will move beyond a simple cataloging of fragments to an exploration of the underlying chemical principles governing the fragmentation process. We will compare the expected fragmentation of this molecule to that of simpler benzoate esters and biphenyl compounds, providing a framework for researchers to interpret the mass spectra of similarly complex molecules.

Predicted Fragmentation Pathways: A Tale of Two Moieties

The fragmentation of 4-biphenylyl 3,5-di-tert-butylbenzoate under EI conditions is anticipated to be dominated by cleavages influenced by the sterically bulky di-tert-butylbenzoyl group and the stable biphenyl moiety. The initial ionization event will generate a molecular ion (M+•), which will then undergo a series of fragmentation reactions.

The primary fragmentation pathways are expected to involve the cleavage of the ester linkage, a common fragmentation route for this class of compounds.[1][2][3] This can occur in two principal ways:

  • Acyl-Oxygen Bond Cleavage: This pathway leads to the formation of the 3,5-di-tert-butylbenzoyl cation and a 4-biphenylyloxy radical. The stability of the acylium ion is a significant driving force for this fragmentation.

  • Alkyl-Oxygen Bond Cleavage: Alternatively, cleavage of the bond between the oxygen and the biphenyl group can occur, yielding a 4-biphenylyl cation and a 3,5-di-tert-butylbenzoate radical.

The presence of the bulky tert-butyl groups on the benzoate ring will sterically influence the fragmentation, potentially favoring certain pathways.[4][5] Furthermore, the biphenyl group itself is susceptible to fragmentation, although its aromaticity lends it considerable stability.[6][7][8]

A key feature of the fragmentation of the 3,5-di-tert-butylbenzoyl portion of the molecule is the characteristic loss of a methyl radical (•CH₃) from one of the tert-butyl groups, leading to a stable tertiary carbocation. This is a common fragmentation pattern for compounds containing tert-butyl substituents. Subsequent loss of isobutylene is also a probable event.

The following diagram illustrates the predicted major fragmentation pathways for 4-biphenylyl 3,5-di-tert-butylbenzoate.

Fragmentation_Pathway M Molecular Ion (M+•) m/z = 386 F1 3,5-di-tert-butylbenzoyl cation m/z = 217 M->F1 - •OC₁₂H₉ F2 4-biphenylyl cation m/z = 154 M->F2 - C₁₅H₂₁O₂• F3 [M - CH₃]+• m/z = 371 M->F3 - •CH₃ F4 [m/z 217 - C₄H₈] m/z = 161 F1->F4 - C₄H₈ F5 [m/z 217 - CH₃]+• m/z = 202 F1->F5 - •CH₃ F6 Biphenyl radical cation m/z = 154 F2->F6

Caption: Predicted electron ionization fragmentation pathway of 4-biphenylyl 3,5-di-tert-butylbenzoate.

Comparative Fragmentation Data

To provide context for the expected fragmentation pattern, the following table summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z).

Fragment Ion Proposed Structure m/z (Predicted) Notes
[C₂₇H₃₀O₂]+•Molecular Ion386The parent ion.
[C₁₅H₂₁O]+3,5-di-tert-butylbenzoyl cation217Result of ester cleavage. Expected to be a prominent peak.
[C₁₂H₉]+4-biphenylyl cation154Result of ester cleavage.
[C₂₆H₂₇O₂]+•[M - CH₃]+•371Loss of a methyl radical from a tert-butyl group.
[C₁₁H₁₃O]+[m/z 217 - C₄H₈]161Loss of isobutylene from the 3,5-di-tert-butylbenzoyl cation.
[C₁₄H₁₉O]+•[m/z 217 - CH₃]+•202Loss of a methyl radical from the 3,5-di-tert-butylbenzoyl cation.
[C₁₂H₁₀]+•Biphenyl radical cation154Fragmentation of the biphenyl moiety is less likely but possible.[6][7]

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed, step-by-step methodology for acquiring the mass spectrum of 4-biphenylyl 3,5-di-tert-butylbenzoate using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary GC column suitable for the analysis of aromatic esters (e.g., a 5% phenyl-methylpolysiloxane column).

Sample Preparation:

  • Prepare a stock solution of 4-biphenylyl 3,5-di-tert-butylbenzoate at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

GC-MS Parameters:

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 300 °C for 5 minutes.

  • MS Transfer Line Temperature: 290 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-500

  • Scan Speed: 2 scans/second

Data Analysis:

  • Identify the chromatographic peak corresponding to 4-biphenylyl 3,5-di-tert-butylbenzoate.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Identify the molecular ion peak (M+•) at the expected m/z of 386.

  • Analyze the fragmentation pattern, identifying the major fragment ions and their relative abundances. Compare the observed fragments with the predicted fragmentation pathways discussed in this guide.

The following diagram outlines the experimental workflow for this analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis P1 Prepare 1 mg/mL Stock Solution P2 Dilute to 10 µg/mL Working Solution P1->P2 A1 Inject 1 µL into GC-MS P2->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (m/z 40-500) A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Molecular Ion (m/z 386) D1->D2 D3 Analyze Fragmentation Pattern D2->D3 D4 Compare with Predicted Pathways D3->D4

Caption: Experimental workflow for the GC-MS analysis of 4-biphenylyl 3,5-di-tert-butylbenzoate.

Conclusion

The mass spectrometry fragmentation pattern of 4-biphenylyl 3,5-di-tert-butylbenzoate is predicted to be a rich source of structural information, reflecting the interplay of its distinct chemical moieties. The primary fragmentation is expected to occur at the ester linkage, yielding characteristic ions corresponding to the 3,5-di-tert-butylbenzoyl and 4-biphenylyl groups. Further fragmentation of the sterically bulky tert-butyl groups through the loss of methyl radicals and isobutylene is also anticipated. By understanding these fundamental fragmentation pathways, researchers can confidently interpret the mass spectra of this and other complex ester-containing compounds, accelerating the pace of discovery in their respective fields.

References

  • PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]

  • ResearchGate. (2023, September 29). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. Retrieved from [Link]

  • Hindawi. (n.d.). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2020, February 15). Electron-induced ionization of undeuterated and deuterated benzoic acid isopropyl esters and nicotinic acid isopropyl esters: Some implications for the mechanism of the McLafferty rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Nagoya University. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Biphenylyl 3,5-di-tert-butylbenzoate. Retrieved from [Link]

  • ACS Publications. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Retrieved from [Link]

  • MDPI. (2026, March 24). Isocoumarin Synthesis via Metal-Free C-Arylation of Acetoacetates with ortho-Ester-Functionalized Diaryliodonium Salts. Retrieved from [Link]

Sources

Comparative

The Architectonics of Catalysis: A Comparative Guide to Biphenyl and Sterically Encumbered Moieties in Modern Cross-Coupling

A Senior Application Scientist's Perspective on Ligand-Driven Catalytic Efficiency In the intricate world of synthetic chemistry, the pursuit of catalytic efficiency is paramount. For researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Ligand-Driven Catalytic Efficiency

In the intricate world of synthetic chemistry, the pursuit of catalytic efficiency is paramount. For researchers, scientists, and drug development professionals, the ability to forge complex molecular architectures with precision and high yield is a daily imperative. While the query of "catalytic efficiency of 4-biphenylyl 3,5-di-tert-butylbenzoate analogs" is intriguing, it is essential to clarify a fundamental concept: this molecule, an ester, is not a catalyst. Instead, its constituent parts—the biphenyl scaffold and the sterically demanding 3,5-di-tert-butylphenyl group—are iconic features in the design of some of the most powerful ligands in modern transition-metal catalysis.

This guide, therefore, pivots to a more functionally relevant comparison. We will dissect the catalytic efficiency of systems that employ these crucial structural motifs. By understanding how the biphenyl core and bulky substituents dictate the performance of palladium and nickel catalysts, we can provide a more insightful and practical comparison for the discerning researcher. The focus will be on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation where these ligands have demonstrated transformative efficacy.[1]

The Biphenyl Ligand Motif: A Pillar of Stability and Activity

The advent of biaryl phosphine ligands, pioneered by the likes of Buchwald and others, revolutionized palladium-catalyzed cross-coupling.[2] These ligands are not merely spectators in the catalytic cycle; they are active participants that modulate the reactivity and stability of the metal center.

The biphenyl backbone provides a rigid and sterically defined framework. This rigidity is crucial for promoting the challenging reductive elimination step, where the new C-C bond is formed and the product is released from the metal center.[1] Furthermore, the ortho-substituents on the biaryl scaffold can prevent the formation of inactive catalyst species, such as palladacycles, thereby extending the catalyst's lifetime and overall efficiency.[3]

The Influence of Steric Bulk: The 3,5-Di-tert-butylphenyl Effect

The incorporation of bulky substituents, such as the 3,5-di-tert-butylphenyl group, on the phosphine is a key strategy for enhancing catalytic activity. This steric hindrance serves several purposes:

  • Promotion of Monoligation: The bulkiness of the ligand favors the formation of a monoligated palladium(0) species (L-Pd), which is often the most active catalytic intermediate.

  • Facilitation of Oxidative Addition: The electron-rich nature of these ligands, coupled with their steric profile, promotes the oxidative addition of the aryl halide to the metal center, often the rate-limiting step in the catalytic cycle.

  • Enhanced Reductive Elimination: The steric clash between the bulky ligand and the substrates on the metal center can accelerate the final reductive elimination step.[4]

The interplay between the biphenyl backbone and the bulky substituents creates a finely tuned electronic and steric environment around the metal, leading to catalysts with unprecedented activity and scope.

Ligand Bulky Biaryl Phosphine Ligand Biphenyl Biphenyl Scaffold Ligand->Biphenyl Comprises Bulky_Substituents Sterically Demanding Substituents (e.g., 3,5-di-tert-butylphenyl) Ligand->Bulky_Substituents Comprises Rigidity Provides Rigidity and Stability Biphenyl->Rigidity Reductive_Elimination Promotes Reductive Elimination Biphenyl->Reductive_Elimination Monoligation Favors Monoligated Active Species Bulky_Substituents->Monoligation Oxidative_Addition Enhances Oxidative Addition Bulky_Substituents->Oxidative_Addition Catalytic_Efficiency High Catalytic Efficiency Rigidity->Catalytic_Efficiency Reductive_Elimination->Catalytic_Efficiency Monoligation->Catalytic_Efficiency Oxidative_Addition->Catalytic_Efficiency

Caption: Key structural features of bulky biaryl phosphine ligands and their contribution to catalytic efficiency.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The true measure of a catalyst system lies in its performance with a variety of substrates. The table below summarizes the general performance characteristics of palladium and nickel catalysts equipped with bulky biaryl phosphine ligands in Suzuki-Miyaura reactions.

Catalyst SystemSubstrate ScopeTypical Catalyst LoadingKey Advantages
Palladium / Bulky Biaryl Phosphine Aryl bromides, iodides, triflates, and activated chlorides0.1 - 2 mol%High functional group tolerance, mild reaction conditions, extensive literature.[2]
Nickel / Bulky Biaryl Phosphine Particularly effective for unactivated aryl chlorides and other challenging substrates1 - 5 mol%Lower cost of nickel, unique reactivity profile for difficult couplings.[5]

Table 1. General Comparison of Palladium and Nickel Systems with Bulky Biaryl Phosphine Ligands.

A direct comparison of popular Buchwald ligands, such as SPhos and XPhos, reveals subtle but important differences in their performance.[3]

LigandStructureTypical ApplicationsPerformance Notes
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBroadly applicable for Suzuki-Miyaura couplings, particularly with heteroaryl substrates.The methoxy groups are thought to stabilize the active catalytic species.[3]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for coupling of sterically hindered substrates and unactivated aryl chlorides.The increased steric bulk from the isopropyl groups enhances reactivity for challenging substrates.[3][6]

Table 2. Performance Comparison of SPhos and XPhos Ligands in Suzuki-Miyaura Couplings.

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized procedure for a palladium-catalyzed Suzuki-Miyaura reaction, which should be optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium precatalyst (e.g., XPhos-Pd-G2, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane, 5 mL)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium precatalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Aryl Halide, Boronic Acid, Catalyst, Base Setup->Reagents Solvent Add Anhydrous Solvent Reagents->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Progress (TLC, GC/LC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Workup (Quench, Extract, Dry) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification End End Purification->End

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

The Catalytic Cycle in Focus

The efficiency of these catalyst systems can be understood by examining the catalytic cycle of the Suzuki-Miyaura reaction. The bulky biaryl phosphine ligand plays a critical role in each step.

Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar L-Pd(II)(Ar)(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While 4-biphenylyl 3,5-di-tert-butylbenzoate is not a catalyst, its structural motifs are at the heart of modern ligand design for high-efficiency catalysis. The synergy between the rigid biphenyl scaffold and sterically demanding substituents has given rise to a class of ligands that have pushed the boundaries of what is possible in cross-coupling chemistry. For researchers in drug development and materials science, a deep understanding of these structure-activity relationships is not just academic—it is a critical tool for the rational design of synthetic routes and the efficient creation of novel molecular entities. The choice between palladium and nickel, and between different generations of biaryl phosphine ligands, will depend on the specific challenges of the desired transformation, but the underlying principles of steric and electronic tuning remain the same.

References

  • Walker, S. D., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]

  • ResearchGate. Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. Available from: [Link]

  • Neumann, C. N., et al. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. PMC. Available from: [Link]

  • ACS Publications. Biaryl Phosphites: New Efficient Adaptative Ligands for Pd-Catalyzed Asymmetric Allylic Substitution Reactions. Available from: [Link]

  • Organic Chemistry Portal. Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Available from: [Link]

  • Royal Society of Chemistry. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Available from: [Link]

  • The Doyle Group. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]

  • ChemRxiv. Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. Available from: [Link]

  • Wiley Online Library. A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro 6-azaindoles. Available from: [Link]

  • Preprints.org. Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Available from: [Link]

Sources

Validation

FTIR Spectroscopy Reference Guide: 4-Biphenylyl 3,5-di-tert-butylbenzoate vs. Synthetic Alternatives

As drug development and materials science increasingly rely on bulky, sterically hindered esters for structural stability and targeted biological interactions, verifying the structural integrity of these compounds is par...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science increasingly rely on bulky, sterically hindered esters for structural stability and targeted biological interactions, verifying the structural integrity of these compounds is paramount. 4-Biphenylyl 3,5-di-tert-butylbenzoate (C₂₇H₃₀O₂) is a complex ester featuring a rigid biphenyl core and bulky tert-butyl groups [1].

In this guide, we objectively compare the Fourier Transform Infrared (FTIR) spectroscopic profile of 4-Biphenylyl 3,5-di-tert-butylbenzoate against its primary synthetic alternatives and precursors: 4-phenylphenol and 3,5-di-tert-butylbenzoic acid . By understanding the causality behind specific spectral shifts, researchers can establish a self-validating analytical system for reaction monitoring, purity assessment, and structural confirmation.

Mechanistic Causality of Spectral Shifts

To accurately interpret the FTIR spectrum of 4-Biphenylyl 3,5-di-tert-butylbenzoate, we must analyze the vibrational modes dictated by its molecular architecture and how they differ from alternative compounds.

The Esterification Shift

When 3,5-di-tert-butylbenzoic acid reacts with 4-phenylphenol to form the target ester, the hydrogen-bonded dimer network of the carboxylic acid is destroyed.

  • In the acid precursor: Strong intermolecular hydrogen bonding weakens the C=O double bond character, pushing the carbonyl stretch down to a broad peak at ~1680–1700 cm⁻¹.

  • In the target ester: The disruption of hydrogen bonding, combined with the electron-withdrawing inductive effect of the phenolic oxygen, strengthens the C=O bond. This causes a distinct, sharp blue shift of the carbonyl peak to ~1735 cm⁻¹ [2].

Elimination of the Hydroxyl Band

Both precursors possess distinct O-H stretching regions. 4-Phenylphenol exhibits a broad phenolic O-H stretch (~3200–3400 cm⁻¹) [3], while the benzoic acid derivative shows an extremely broad O-H stretch spanning 2500–3000 cm⁻¹. The complete absence of these bands in the 3000–3500 cm⁻¹ region is the primary self-validating marker of a pure ester product.

Steric and Aromatic Signatures

The target molecule inherits structural signatures from both precursors. The tert-butyl groups generate a highly characteristic "umbrella" deformation split—a symmetric C-H bending doublet at 1395 cm⁻¹ and 1365 cm⁻¹ . Meanwhile, the biphenyl system contributes strong out-of-plane C-H bending modes at 820, 760, and 690 cm⁻¹ , confirming the presence of both para-substituted and monosubstituted aromatic rings.

Quantitative Comparative Data

The following table summarizes the critical FTIR reference peaks used to differentiate 4-Biphenylyl 3,5-di-tert-butylbenzoate from its alternatives.

Functional Group4-Biphenylyl 3,5-di-tert-butylbenzoate (Target)4-Phenylphenol (Alternative/Precursor)3,5-di-tert-butylbenzoic acid (Alternative/Precursor)
O-H Stretch Absent ~3200–3400 cm⁻¹ (Broad)~2500–3000 cm⁻¹ (Very Broad)
C=O Stretch ~1735 cm⁻¹ (Sharp, Ester)Absent~1680–1700 cm⁻¹ (H-bonded Acid)
C-O Stretch ~1220 cm⁻¹ (Ester C-O-C)~1250 cm⁻¹ (Phenolic C-O)~1280 cm⁻¹ (Acid C-O)
Aliphatic C-H 2960, 2870 cm⁻¹ (tert-Butyl)Absent2960, 2870 cm⁻¹ (tert-Butyl)
C-H Bend (gem-diMe) 1395, 1365 cm⁻¹ (Split Doublet)Absent1395, 1365 cm⁻¹ (Split Doublet)
Aromatic C=C 1600, 1500 cm⁻¹ 1600, 1500 cm⁻¹1600, 1580 cm⁻¹
Aromatic C-H (oop) 820, 760, 690 cm⁻¹ 830, 760, 690 cm⁻¹720 cm⁻¹

Structural Mapping & Logic

LogicTree Target 4-Biphenylyl 3,5-di-tert-butylbenzoate FTIR Spectrum Ester Ester Linkage Target->Ester TButyl tert-Butyl Groups Target->TButyl Aromatic Biphenyl & Benzoate Rings Target->Aromatic CO_Stretch C=O Stretch ~1735 cm⁻¹ Ester->CO_Stretch COC_Stretch C-O-C Stretch ~1220 cm⁻¹ Ester->COC_Stretch CH_Aliph C-H Stretch (Aliphatic) 2960, 2870 cm⁻¹ TButyl->CH_Aliph CH_Bend C-H Bend (gem-dimethyl) 1395, 1365 cm⁻¹ TButyl->CH_Bend CC_Arom C=C Stretch (Aromatic) 1600, 1500 cm⁻¹ Aromatic->CC_Arom CH_Out C-H Out-of-Plane Bend 820, 760, 690 cm⁻¹ Aromatic->CH_Out

Caption: FTIR peak assignment logic mapping functional groups to specific wavenumbers.

Self-Validating Experimental Protocol

To ensure the highest scientific integrity, the sample preparation must not introduce artifacts. Attenuated Total Reflectance (ATR-FTIR) is strictly preferred over traditional KBr pellet methods for this compound.

Causality for Method Selection: KBr is highly hygroscopic. Absorbed atmospheric moisture presents a broad O-H stretch at ~3400 cm⁻¹. Because the primary validation marker for ester purity is the absence of the precursor's O-H band, water contamination in a KBr matrix can result in false negatives for purity. ATR eliminates this matrix interference, creating a self-validating loop where a flat baseline at 3300 cm⁻¹ definitively proves the absence of unreacted phenol.

Step-by-Step ATR-FTIR Methodology
  • System Suitability & Background Calibration:

    • Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.

    • Acquire a background spectrum (typically 32 scans at 4 cm⁻¹ resolution) to map ambient CO₂ and water vapor. The software must automatically subtract this from the sample scan.

  • Standard Verification:

    • Run a polystyrene calibration film. Validate that the sharp aromatic C-H stretching peak appears precisely at 1601 cm⁻¹ (± 1 cm⁻¹).

  • Sample Application:

    • Place 1–2 mg of crystalline 4-Biphenylyl 3,5-di-tert-butylbenzoate directly onto the center of the ATR crystal.

    • Apply the pressure clamp until the force gauge indicates optimal contact (preventing air gaps that reduce signal intensity), but avoid crushing the crystal.

  • Spectral Acquisition:

    • Scan the sample from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).

  • Data Validation (The Self-Validating Loop):

    • Check 1: Verify a flat baseline between 3200–3500 cm⁻¹. If a broad peak is present, the sample contains unreacted 4-phenylphenol or moisture.

    • Check 2: Confirm the presence of a sharp, intense C=O peak at ~1735 cm⁻¹. If the peak is broad and shifted to ~1690 cm⁻¹, unreacted 3,5-di-tert-butylbenzoic acid is present.

Workflow Start Precursors: 4-Phenylphenol + 3,5-di-tert-butylbenzoic acid Reaction Esterification (DCC/DMAP or SOCl2) Start->Reaction Product Crude 4-Biphenylyl 3,5-di-tert-butylbenzoate Reaction->Product Purification Recrystallization & Drying Product->Purification FTIR ATR-FTIR Spectral Acquisition Purification->FTIR Validation Peak Validation: Confirm C=O (~1735 cm⁻¹) Absence of O-H (~3300 cm⁻¹) FTIR->Validation

Caption: Workflow for the synthesis and ATR-FTIR validation of 4-Biphenylyl 3,5-di-tert-butylbenzoate.

References

  • PubChem. "4-Biphenylyl 3,5-di-tert-butylbenzoate - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • PubChem. "Methyl 3,5-di-tert-butylbenzoate - Compound Summary." National Center for Biotechnology Information. Available at:[Link]

  • Kiley, L. R. "Analysis of 4-Phenylphenol and 4,4'-Biphenol Mixtures." Analytical Chemistry, 1958, 30(6), 1162. Available at:[Link]

Comparative

A Comparative Guide to the Single-Crystal X-ray Diffraction Analysis of 4-Biphenylyl 3,5-di-tert-butylbenzoate

For researchers and professionals in materials science and drug development, a deep understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold stand...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in materials science and drug development, a deep understanding of a molecule's three-dimensional structure is paramount. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing invaluable insights into molecular conformation, packing, and intermolecular interactions. This guide offers a comprehensive examination of 4-Biphenylyl 3,5-di-tert-butylbenzoate, a molecule of interest due to the conformational influence of its bulky substituents.

While a full, publicly available single-crystal X-ray diffraction dataset for 4-Biphenylyl 3,5-di-tert-butylbenzoate is not currently available in crystallographic databases, this guide will provide a detailed, field-proven protocol for conducting such an analysis. Furthermore, we will present a comparative analysis with structurally related compounds for which crystallographic data are known. This will allow us to infer the likely structural characteristics of the title compound and to highlight the impact of its specific functional groups on its solid-state architecture.

The Structural Significance of 4-Biphenylyl 3,5-di-tert-butylbenzoate

4-Biphenylyl 3,5-di-tert-butylbenzoate (C₂₇H₃₀O₂) is an ester characterized by a biphenyl moiety and a benzoate ring bearing two sterically demanding tert-butyl groups.[1][2] This substitution is not trivial; the bulky 3,5-di-tert-butyl groups are expected to exert significant steric hindrance, thereby influencing the conformation of the entire molecule.[1] Specifically, these groups are predicted to force the biphenyl unit into a twisted, non-planar conformation.[1] This is in contrast to unsubstituted biphenyl, which is planar in the crystalline state. The degree of this twist, or the dihedral angle between the two phenyl rings of the biphenyl group, is a critical parameter that can affect the molecule's packing in a crystal lattice and, consequently, its physical properties.

Experimental Protocol: A Self-Validating System for SC-XRD

The following protocol outlines the necessary steps to obtain and analyze the single-crystal X-ray diffraction data for a compound like 4-Biphenylyl 3,5-di-tert-butylbenzoate. Each step is designed to ensure the integrity and quality of the final structural model.

Step 1: Crystal Growth - The Foundation of Quality Data

The journey to a high-resolution crystal structure begins with a high-quality single crystal. For organic molecules like 4-Biphenylyl 3,5-di-tert-butylbenzoate, slow evaporation from a suitable solvent is a common and effective crystallization technique.

  • Solvent Selection : A solvent or solvent mixture in which the compound has moderate solubility is ideal. A good starting point would be a range of common organic solvents such as dichloromethane, toluene, or ethyl acetate.[1]

  • Procedure :

    • Dissolve a small amount of the purified compound in the chosen solvent in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

    • Monitor the vial for the formation of well-defined, transparent crystals.

Step 2: Crystal Selection and Mounting
  • Selection : Under a polarizing microscope, select a crystal with smooth faces and uniform extinction. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting : Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage.

Step 3: Data Collection

Data collection is performed using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination : A short series of initial frames are collected to determine the unit cell parameters and the crystal system.

  • Full Data Collection : A complete dataset is collected by rotating the crystal through a range of angles, ensuring that all unique reflections are measured multiple times.

Step 4: Data Reduction and Structure Solution
  • Integration : The raw diffraction images are processed to integrate the intensity of each reflection.

  • Scaling and Absorption Correction : The integrated intensities are scaled and corrected for experimental factors, including X-ray absorption by the crystal.

  • Structure Solution : The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

  • Structure Refinement : The initial model is refined against the experimental data by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

The workflow for single-crystal X-ray diffraction is a sequential process where the quality of each step directly impacts the final result.

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Crystal_Growth Crystal Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection Data Collection Crystal_Selection->Data_Collection Data_Reduction Data Reduction Data_Collection->Data_Reduction Structure_Solution Structure Solution Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Model Final_Model Structure_Refinement->Final_Model Final Structural Model

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Crystallographic Analysis

In the absence of experimental data for 4-Biphenylyl 3,5-di-tert-butylbenzoate, we can draw valuable comparisons with structurally related molecules to predict its crystallographic features. The following table summarizes key crystallographic parameters for relevant compounds.

CompoundFormulaCrystal SystemSpace GroupDihedral Angle (Biphenyl)Key Feature
Phenyl Benzoate [3][4]C₁₃H₁₀O₂MonoclinicP2₁/c55.7°Unsubstituted parent compound.
4,4′-di-tert-butylbiphenyl (Form I) [5]C₂₀H₂₆TriclinicP-1~42°Demonstrates the twisting effect of tert-butyl groups on the biphenyl moiety.
4,4′-di-tert-butylbiphenyl (Form II) [5]C₂₀H₂₆MonoclinicP2₁/c~42°A polymorphic form with a similar biphenyl twist.
4-acetylphenyl 3-methylbenzoate [6]C₁₆H₁₄O₃MonoclinicP2₁/c82.52°Shows a large dihedral angle between the two aromatic rings.

Note: The dihedral angle for phenyl benzoate is between the two phenyl rings.

Discussion and Inferred Structural Insights

The crystallographic data of the comparative compounds provide a strong basis for predicting the structure of 4-Biphenylyl 3,5-di-tert-butylbenzoate.

  • Influence of the 3,5-di-tert-butylbenzoate Moiety : The primary structural influence in the title compound is expected to be the steric bulk of the two tert-butyl groups on the benzoate ring.[1] As seen in the case of 4,4′-di-tert-butylbiphenyl, the presence of tert-butyl groups induces a significant twist in the biphenyl system, with a dihedral angle of approximately 42°.[5] This is a direct consequence of minimizing steric repulsion between the bulky groups and adjacent hydrogen atoms. It is therefore highly probable that the biphenyl moiety in 4-Biphenylyl 3,5-di-tert-butylbenzoate will also adopt a twisted conformation with a similar dihedral angle.

  • Comparison with Phenyl Benzoate : Unsubstituted phenyl benzoate exhibits a dihedral angle of 55.7° between its two phenyl rings.[3] The ester linkage and the lack of bulky substituents allow for a different packing arrangement compared to what is expected for the title compound. The introduction of the biphenyl unit and the tert-butyl groups in 4-Biphenylyl 3,5-di-tert-butylbenzoate will likely lead to a more complex packing arrangement to accommodate the non-planar molecular shape.

  • Crystal Packing : The overall molecular shape of 4-Biphenylyl 3,5-di-tert-butylbenzoate, with its twisted biphenyl group, will likely prevent close π-π stacking interactions that are common in planar aromatic systems. Instead, the crystal packing is expected to be dominated by van der Waals interactions involving the bulky tert-butyl groups and the biphenyl rings.

The logical relationship between the molecular components and their expected conformational impact is illustrated below.

Molecular_Influence cluster_components Key Molecular Components cluster_effects Structural Effects 4-Biphenylyl_3,5-di-tert-butylbenzoate 4-Biphenylyl 3,5-di-tert-butylbenzoate Biphenyl Biphenyl Moiety 4-Biphenylyl_3,5-di-tert-butylbenzoate->Biphenyl Ester Ester Linkage 4-Biphenylyl_3,5-di-tert-butylbenzoate->Ester Di_tert_butyl 3,5-di-tert-butyl Groups 4-Biphenylyl_3,5-di-tert-butylbenzoate->Di_tert_butyl Twist Twisted Conformation (Dihedral Angle ~40-42°) Biphenyl->Twist Di_tert_butyl->Twist Steric Hindrance Packing Disruption of Planarity & π-π Stacking Twist->Packing

Figure 2: The influence of key molecular components on the expected structure.

Conclusion

While the definitive crystal structure of 4-Biphenylyl 3,5-di-tert-butylbenzoate awaits experimental determination, a comprehensive analysis of its constituent parts and comparison with structurally related compounds allows for a robust prediction of its key structural features. The dominant influence of the sterically demanding 3,5-di-tert-butyl groups is expected to enforce a twisted conformation of the biphenyl moiety, with a dihedral angle in the range of 40-42°. This non-planar geometry will, in turn, dictate the crystal packing, likely favoring van der Waals interactions over the π-π stacking observed in more planar aromatic systems. The experimental protocol detailed herein provides a clear and reliable pathway for the future determination and refinement of this and other similar molecular structures, which is essential for the rational design of new materials and pharmaceutical compounds.

References

  • Rubbo, M., & Vaciago, A. (1973). The crystal structure of phenyl benzoate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(4), 746-752. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7169, Phenyl benzoate. Retrieved from [Link].

  • Brock, C. P., & Minton, M. A. (2006). Trimorphism of 4,4′-Di(tert.-butyl)-biphenyl: Structural, thermodynamic and kinetic aspects. Crystal Growth & Design, 6(1), 165-173. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 612365, 4-Biphenylyl 3,5-di-tert-butylbenzoate. Retrieved from [Link].

  • Vivekanandan, V., et al. (2012). Crystal structure of 4-acetylphenyl 3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. [Link]

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Safety & Regulatory Compliance

Safety

4-Biphenylyl 3,5-di-tert-butylbenzoate proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of the experimental workflow. The compound 4-Biphenylyl 3,5-di-tert-butylbenzoate (PubChem CID: 61236...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of the experimental workflow. The compound 4-Biphenylyl 3,5-di-tert-butylbenzoate (PubChem CID: 612365) presents a unique set of disposal challenges due to its highly engineered molecular architecture.

When we design or utilize bulky aromatic esters in drug development or materials science, we intentionally build in stability. However, the very features that make this compound stable in the flask—steric shielding and high lipophilicity—make it environmentally persistent and strictly regulated at the disposal stage.

Here is the comprehensive, causality-driven guide to the safe handling and disposal of 4-Biphenylyl 3,5-di-tert-butylbenzoate.

Physicochemical Profiling & Disposal Causality

To understand how to dispose of a chemical, we must first understand why it behaves the way it does. 4-Biphenylyl 3,5-di-tert-butylbenzoate is synthesized via the esterification of 4-biphenylcarboxylic acid and 3,5-di-tert-butylbenzoic acid[1].

The presence of the two tert-butyl groups creates massive steric hindrance around the ester linkage. In a biological or environmental setting, this prevents rapid enzymatic or chemical hydrolysis. Furthermore, the biphenyl moiety drives up the compound's lipophilicity, meaning it will readily partition into organic matter and biological tissues rather than dissolving in aqueous waste streams[2].

Table 1: Physicochemical Properties Dictating Waste Management

PropertyValueDisposal Implication
Molecular Weight 386.5 g/mol [2]High mass, non-volatile; will not evaporate in fume hoods. Must be captured as solid/liquid waste.
Partition Coefficient (XLogP3) 8.3[2]Extreme lipophilicity. Cannot be drain-disposed; will accumulate in wastewater sludge and bioaccumulate[3].
Topological Polar Surface Area 26.3 Ų[2]Highly hydrophobic. Requires organic solvents (e.g., DCM, toluene) for cleanup and transfer.
Structural Stability High Steric Hindrance[1]Resistant to standard acid/base neutralization. Must be destroyed via high-temperature incineration.

Waste Segregation Logic & Pathways

Environmental Health and Safety (EHS) regulations, guided by the EPA's Resource Conservation and Recovery Act (RCRA), mandate strict segregation of organic waste to prevent dangerous cross-reactions and to control the costs of incineration[4],[5].

Because 4-Biphenylyl 3,5-di-tert-butylbenzoate is often handled in solution during synthesis (commonly using dichloromethane or toluene)[1], your primary decision point is the presence of halogens. Mixing non-halogenated waste with halogenated waste drastically increases disposal costs and complicates the fuel-blending process used by waste management facilities[4].

WasteSegregation Start 4-Biphenylyl 3,5-di-tert-butylbenzoate Waste Generation State Physical State of Waste? Start->State Solid Solid Waste (Pure powder, contaminated labware) State->Solid Solid Liquid Liquid Waste (Dissolved in reaction solvent) State->Liquid Liquid SolidContainer Solid Hazardous Waste Container Solid->SolidContainer HaloCheck Contains Halogenated Solvents (e.g., DCM, Chloroform)? Liquid->HaloCheck HaloWaste Halogenated Organic Waste Container HaloCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste Container HaloCheck->NonHaloWaste No EHSPickup EHS Bulking & High-Temp Incineration HaloWaste->EHSPickup NonHaloWaste->EHSPickup SolidContainer->EHSPickup

Figure 1: Decision matrix for the segregation and disposal of 4-Biphenylyl 3,5-di-tert-butylbenzoate.

Step-by-Step Disposal Protocols

The following protocols are designed to be self-validating. By adhering to these steps, you ensure compliance with institutional EHS guidelines[6],[7] while minimizing exposure.

Protocol A: Disposal of Liquid Reaction Mixtures

Context: Post-synthesis or post-assay workflows where the compound is dissolved in an organic solvent.

  • Phase Separation & Quenching: If the reaction mixture contains aqueous and organic phases, transfer the mixture to a separatory funnel. Drain the aqueous layer into a designated "Aqueous Hazardous Waste" container (ensure pH is between 5.5 and 9.5 if your facility requires neutralization prior to bulking)[4].

  • Identify the Solvent Matrix: Determine if the organic layer contains halogens. If synthesized using dichloromethane (DCM) or thionyl chloride[1], the entire mixture is classified as Halogenated . If synthesized using toluene or hexane, it is Non-Halogenated [4],[8].

  • Transfer to Primary Containment: Using a chemically compatible funnel, pour the organic layer into the appropriate 5-gallon DOT-certified safety disposal can[8].

  • Vapor Sealing: Immediately cap the waste container. EHS regulations strictly prohibit leaving waste containers open unless actively adding waste ("vapor tight" and "spill proof" mandate)[9],[7].

  • Labeling: Update the hazardous waste tag immediately. Write out the full chemical names (e.g., "Toluene 80%, 4-Biphenylyl 3,5-di-tert-butylbenzoate 20%"). Do not use abbreviations or chemical formulas[9].

Protocol B: Solid Waste and Empty Container Management

Context: Disposal of the pure compound, contaminated weigh boats, or empty reagent bottles.

  • Solid Chemical Waste: Sweep up any unused or expired solid compound and place it into a sealable, disposable, non-leaking container (e.g., a wide-mouth polyethylene jar)[10]. Label it clearly as "Solid Hazardous Waste: 4-Biphenylyl 3,5-di-tert-butylbenzoate."

  • Contaminated Consumables: Place contaminated pipette tips, weigh paper, and gloves into a designated solid hazardous waste bin lined with a compatible plastic bag[10],[7].

  • Empty Container Processing: For empty original reagent bottles, leave the uncapped container in a certified chemical fume hood overnight to allow residual volatile solvents to evaporate. Once dry, deface the original label using a wide-tipped marker (draw a large "X" across the label) to indicate it is empty. Discard the bottle in a glass disposal box, unless it contained an acutely hazardous (P-listed) substance, which this compound is not[6].

Spill Response & Decontamination Workflow

Due to its high XLogP3 (8.3), water will be entirely ineffective for cleaning up spills of this compound[2]. You must use a compatible organic solvent to solubilize and remove the residue.

SpillResponse Spill Solid/Liquid Spill Detected PPE Don PPE (Nitrile gloves, goggles, coat) Spill->PPE Contain Contain Spill (Absorbent pads / Vermiculite) PPE->Contain Collect Collect mechanically into Solid Waste Container Contain->Collect Solvent Apply Non-Polar Solvent (e.g., Hexane/Toluene) to residue Collect->Solvent Wipe Wipe area & discard rags as Solid Hazardous Waste Solvent->Wipe

Figure 2: Decontamination workflow utilizing lipophilic solvents for effective residue removal.

Spill Execution Notes:

  • Never sweep dry powders vigorously, as this can aerosolize the compound. Use a slightly damp (with solvent) absorbent pad to gently collect the solid.

  • All spill cleanup materials (vermiculite, rags, pads) must be treated as hazardous waste and collected in a sealed container[11].

Regulatory Compliance & EHS Pickup

To maintain a self-validating safety system in your laboratory, ensure the following compliance checks are met before requesting an EHS pickup:

  • Secondary Containment: All liquid waste containers must be stored in secondary containment bins capable of holding 110% of the largest container's volume[11],[10].

  • Volume Limits: Never store more than 10 gallons of hazardous waste in your laboratory at any given time[11].

  • Pickup Request: Utilize your institution's EHS portal (e.g., EHSA) to generate a waste card and request a pickup. Do not transport hazardous waste across public hallways yourself; allow trained EHS personnel to bulk the waste into 55-gallon drums for off-site incineration[4],[6].

References

  • Georgia Institute of Technology Environmental Health & Safety. "Chemical Waste Disposal." Georgia Tech EHS. Available at: [Link]

  • National Center for Biotechnology Information. "4-Biphenylyl 3,5-di-tert-butylbenzoate | C27H30O2 | CID 612365." PubChem. Available at: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern EHS. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "EPA/Toxic Substances; Biphenyl; Test Rule." EPA.gov. Available at: [Link]

  • University of Florida Environmental Health and Safety. "Laboratory Waste." UF EHS. Available at: [Link]

  • University of Illinois Division of Research Safety. "Non-halogenated Organic Solvents - Standard Operating Procedure." Illinois DRS. Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Biphenylyl 3,5-di-tert-butylbenzoate

This document provides a comprehensive guide to the essential personal protective equipment (PPE) and safe handling procedures for 4-Biphenylyl 3,5-di-tert-butylbenzoate. As a trusted partner in your research, we aim to...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive guide to the essential personal protective equipment (PPE) and safe handling procedures for 4-Biphenylyl 3,5-di-tert-butylbenzoate. As a trusted partner in your research, we aim to deliver value beyond the product itself, ensuring you have the critical information needed for safe and effective laboratory operations.

CORE DIRECTIVE: A Risk-Based Approach to Safety

SCIENTIFIC INTEGRITY & LOGIC: Understanding the "Why"

Effective safety protocols are not just a list of rules but a system built on a clear understanding of the potential hazards. The recommendations below are grounded in the known risks associated with similar chemical structures.

Hazard Analysis Based on Analogous Compounds

Structurally related compounds, such as 4-tert-Butylbenzoic acid, exhibit hazards including skin and eye irritation, and potential for organ damage through prolonged or repeated exposure.[1][2] The solid, potentially dusty nature of these chemicals also presents a respiratory hazard if inhaled.[1][2] Therefore, we must assume that 4-Biphenylyl 3,5-di-tert-butylbenzoate may present similar risks.

The core principle of our PPE recommendations is to create a complete barrier to these potential routes of exposure.

Recommended Personal Protective Equipment

PPE ComponentSpecificationRationale
Hand Protection Nitrile glovesNitrile offers good resistance to a wide range of chemicals, including aromatic compounds, and provides protection against incidental contact.[3][4] For prolonged handling or in case of a spill, consider double-gloving.
Eye Protection Chemical safety gogglesGoggles that form a complete seal around the eyes are essential to protect against airborne dust particles and potential splashes.[3][4]
Face Protection Face shield (in addition to goggles)A face shield should be worn when handling larger quantities of the compound or when there is a significant risk of splashing, providing an additional layer of protection for the entire face.[3][5]
Body Protection Laboratory coat or chemical-resistant apronA lab coat provides a basic barrier against incidental contact.[3] For tasks with a higher potential for contamination, a chemical-resistant apron is recommended.
Respiratory Protection NIOSH-approved N95 respirator or higherGiven the solid nature of the compound and the potential for dust generation, a respirator is crucial to prevent inhalation of airborne particles.[2] Work should ideally be conducted in a well-ventilated area or a chemical fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following protocols for donning and doffing PPE and for chemical handling are designed to be self-validating, ensuring a consistent level of safety.

PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Apron: Put on your laboratory coat and ensure it is fully buttoned.

  • Respirator: Perform a seal check to ensure your respirator fits correctly.

  • Goggles and Face Shield: Put on your safety goggles, followed by a face shield if required.

  • Gloves: Don your nitrile gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove your face shield and goggles from the back of your head.

  • Lab Coat/Apron: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Respirator: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Chemical Handling Workflow

prep Preparation: - Verify fume hood function - Assemble all necessary equipment - Don appropriate PPE weigh Weighing and Transfer: - Conduct in a fume hood or ventilated enclosure - Use anti-static weigh boats - Minimize dust generation prep->weigh Proceed when ready reaction Reaction/Use: - Maintain in a closed or contained system where possible - Ensure continuous ventilation weigh->reaction Transfer chemical decon Decontamination: - Clean all equipment and surfaces - Use an appropriate solvent reaction->decon After completion disposal Waste Disposal: - Segregate waste into designated containers (solid waste, contaminated PPE) decon->disposal Segregate waste doff Doff PPE: - Follow proper doffing procedure disposal->doff After handling wash Hand Washing: - Thoroughly wash hands doff->wash Final step

Caption: Workflow for Safe Handling of 4-Biphenylyl 3,5-di-tert-butylbenzoate.

Disposal Plan

All waste materials, including contaminated PPE, disposable labware, and residual chemical, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including any unused compound and contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed container.

  • Contaminated PPE: Dispose of all used PPE, including gloves, respirators, and disposable lab coats, in the designated hazardous waste container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

By implementing these comprehensive safety measures, you can confidently and safely handle 4-Biphenylyl 3,5-di-tert-butylbenzoate in your laboratory. Our commitment to your success extends to ensuring you have the knowledge to operate safely and effectively.

References

  • TCI Chemicals. (2025, January 22). SAFETY DATA SHEET: 4-tert-Butylbenzoic Acid.
  • Nouryon. (n.d.). SAFETY DATA SHEET: TBPB.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: p-tert-Butylbenzoic acid.
  • Thermo Fisher Scientific. (n.d.). 4 - SAFETY DATA SHEET: 4-tert-Butylbenzoic acid.
  • ChemPoint.com. (2015, March 11). SAFETY DATA SHEET: TBC-P.
  • PubChem. (n.d.). 4-Biphenylyl 3,5-di-tert-butylbenzoate. Retrieved from PubChem website: [Link]

  • Sigma-Aldrich. (2025, November 4). SAFETY DATA SHEET: Tert-Butyl perbenzoate.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Nouryon. (n.d.). SAFETY DATA SHEET: TBPB.
  • Certas Lubricant Solutions. (2022, December). Personal Protective Equipment (PPE) Standards.
  • Ansell. (2025, October 16). Understanding the Types of Solvents and How to Handle Them Safely.
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 3,5-Di-tert-butyl-4-hydroxybenzoic acid.
  • EvitaChem. (n.d.). Buy 4-Biphenylyl 3,5-di-tert-butylbenzoate (EVT-11024100).
  • National Industrial Chemicals Notification and Assessment Scheme. (2013, November 22). Benzoic acid, 4-(1,1-dimethylethyl)-: Human health tier II assessment. Retrieved from Australian Government Department of Health website.
  • European Commission. (2008, May 6). Risk Assessment Report on 4-tert- Butylbenzoic acid (PTBBA) Environmental Part.
  • Japan Existing Chemical Database. (n.d.). 2,4-Di-tert-butylphenol.

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